molecular formula C21H23N3O B2767768 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899736-31-3

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Numéro de catalogue: B2767768
Numéro CAS: 899736-31-3
Poids moléculaire: 333.435
Clé InChI: DXDKHTLJCZHUFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery. The structural motif of an N-benzyl piperidine is a versatile and three-dimensional framework frequently employed by medicinal chemists to fine-tune a compound's efficacy and physicochemical properties . This core structure is known to provide crucial cation-π interactions with target proteins and serves as a platform for optimizing the stereochemical aspects of potency and toxicity . Compounds featuring piperidine-indole hybrids, such as this one, are actively investigated as multitarget ligands for complex neurodegenerative and psychiatric disorders . Specifically, research on analogous molecules has demonstrated high affinity for aminergic G protein-coupled receptors (GPCRs), including key serotonin and dopamine receptor subtypes, which are established targets for antipsychotic therapy . The integration of the indole moiety, a privileged structure in neuroscience, further enhances the potential of this compound to interact with a broad panel of neurological targets. Consequently, this molecule represents a promising chemical tool for researchers exploring novel therapeutic strategies for conditions such as schizophrenia, Parkinson's disease, and other CNS ailments where multitarget approaches are increasingly favored . Its primary research value lies in its utility as a lead structure for the rational design and optimization of new highly effective agents with a wide spectrum of biological activity.

Propriétés

IUPAC Name

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(23-20-15-22-19-9-5-4-8-18(19)20)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,22H,10-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDKHTLJCZHUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Novel Piperidine-1-Carboxamide Derivatives as FAAH Inhibitors

[1]

Executive Summary

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of piperidine-1-carboxamide derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH). Unlike direct Cannabinoid Receptor 1 (CB1) agonists, which often induce psychotropic side effects, FAAH inhibitors amplify endogenous anandamide (AEA) signaling "on-demand" at sites of tissue injury or stress.

The piperidine-1-carboxamide scaffold (exemplified by clinical candidates like PF-04457845 and JNJ-42165279) has emerged as a privileged structure due to its ability to form a specific, covalent interaction with the catalytic Serine-241 of FAAH. This guide details the mechanistic basis of this inhibition, Structure-Activity Relationship (SAR) strategies to maximize selectivity, and validated protocols for biochemical screening.

Biological Rationale & Mechanism of Action[2][3][4]

The Endocannabinoid Signaling Pathway

FAAH is a membrane-bound serine hydrolase responsible for the catabolism of fatty acid amides (FAAs), primarily Anandamide (AEA) .[1][2][3][4][5][6] Inhibition of FAAH leads to an accumulation of AEA, which subsequently activates CB1 and CB2 receptors. This indirect activation profile results in analgesia, anxiolysis, and anti-inflammatory effects without the catalepsy or hypothermia associated with direct CB1 agonists.

Mechanistic Basis: Covalent Carbamylation

Piperidine-1-carboxamides function as pseudo-irreversible covalent inhibitors . The mechanism relies on a specific recognition event followed by a chemical reaction with the enzyme's catalytic triad (Ser241-Ser217-Lys142).

  • Recognition: The lipophilic piperidine/biaryl moiety occupies the acyl-chain binding pocket (hydrophobic channel).

  • Nucleophilic Attack: The hydroxyl group of Ser241 attacks the carbonyl carbon of the carboxamide (urea) linker.

  • Carbamylation: The leaving group (typically a heteroaryl amine) is expelled, resulting in a carbamylated enzyme intermediate. This adduct is stable enough to block substrate access but hydrolyzes slowly over time, regenerating the enzyme (hence "pseudo-irreversible").

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic interruption by piperidine-1-carboxamides compared to the natural substrate hydrolysis.

FAAH_MechanismFAAH_FreeFree FAAH Enzyme(Ser241 Nucleophile)Complex_SubMichaelis Complex(Non-covalent)FAAH_Free->Complex_Sub+ AEAComplex_InhInhibitor-EnzymeComplexFAAH_Free->Complex_Inh+ InhibitorSubstrateNatural Substrate(Anandamide)Substrate->Complex_SubInhibitorInhibitor(Piperidine-1-carboxamide)Inhibitor->Complex_InhTS_SubTetrahedralIntermediateComplex_Sub->TS_SubAcylationCarbamylatedCarbamylated Enzyme(Inactivated Adduct)Complex_Inh->CarbamylatedSer241 Attack(Covalent Bond)ProductsArachidonic Acid+ EthanolamineTS_Sub->ProductsHydrolysisCarbamylated->FAAH_FreeSlow Hydrolysis(Hours/Days)LeavingGroupHeteroaryl Amine(Leaving Group)Carbamylated->LeavingGroupExpulsionProducts->FAAH_FreeRegeneration

Caption: Comparative pathway of FAAH catalysis vs. covalent inhibition by piperidine-1-carboxamides. The inhibitor traps the enzyme in a carbamylated state.[7]

Medicinal Chemistry & SAR Strategy

Designing a potent piperidine-1-carboxamide requires balancing the reactivity of the urea bond with the steric fit of the lipophilic tail.

The "Head-Linker-Tail" Model
ComponentFunctionSAR Optimization Rules
The Tail (Piperidine) Recognition: Mimics the arachidonoyl chain of anandamide.Biaryl Ethers: A phenoxy-benzyl or similar biaryl ether moiety attached to the piperidine enhances potency via pi-stacking in the hydrophobic channel. Rigidity: 4-substituted piperidines provide the optimal vector for the linker.
The Linker (Carboxamide) Warhead: The electrophilic center for Ser241 attack.Urea Stability: Must be stable in plasma but reactive in the active site. H-Bonding: The N-H of the urea often forms critical H-bonds with the "oxyanion hole" residues (Ile238, Gly239, Gly240).
The Head (Leaving Group) Tunability: Modulates the reactivity of the carbonyl.pKa Matching: The leaving group is usually a heteroaromatic amine (e.g., pyridazine, pyridine). The pKa of the conjugate acid correlates with potency; lower pKa = better leaving group but potentially less stable chemically.
Key Reference Compounds
  • PF-04457845: A benchmark irreversible inhibitor.[8][9] Features a pyridazine head group and a trifluoromethyl-pyridine tail.[8][9][6][10] Extremely selective due to the specific shape complementarity in the acyl chain pocket [1].

  • JNJ-42165279: A piperazinyl urea that acts as a slowly reversible inhibitor. High specificity prevents off-target interactions with other serine hydrolases [2].[11]

Experimental Protocols

Synthesis: General Procedure for Piperidine-1-Carboxamides

Note: This protocol assumes the generation of a urea linkage via an activated carbamate or isocyanate intermediate.

Reagents:

  • Core Amine: 4-(substituted)-piperidine (1.0 eq)

  • Reagent: Phenyl carbamate derivative OR Isocyanate of the "Head" group (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Activation (if using amine + triphosgene): Dissolve the heteroaryl amine (Head group) in dry DCM at 0°C. Add TEA (1.0 eq). Add Triphosgene (0.35 eq) dropwise. Stir for 30 min to generate the isocyanate in situ.

  • Coupling: Add the 4-substituted piperidine (Tail group) dissolved in DCM to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS for the formation of the urea product (

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

Primary Screening: Fluorometric AMC Assay

This assay uses Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) .[2][12] FAAH hydrolyzes AAMCA to release free AMC, which is highly fluorescent.[4][12][13]

Materials:

  • Enzyme: Recombinant Human FAAH (microsomal preparation or purified).

  • Substrate: AAMCA (Stock: 10 mM in DMSO).

  • Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

  • Detection: Plate reader (Excitation: 340 nm, Emission: 460 nm).

Protocol:

  • Preparation: Dilute FAAH enzyme in Buffer to optimal concentration (determined by linearity test, typically 1–5 nM final).

  • Inhibitor Incubation: Add 10 µL of test compound (in DMSO) to 180 µL of Enzyme solution in a black 96-well plate.

    • Control: DMSO only (100% activity).

    • Blank: Buffer only (no enzyme).

    • Pre-incubation:[2][11] Incubate for 30 minutes at 37°C (Critical for covalent inhibitors to allow carbamylation).

  • Reaction Start: Add 10 µL of AAMCA substrate (Final conc: 1–5 µM).

  • Measurement: Monitor fluorescence kinetically for 45–60 minutes at 37°C.

  • Analysis: Calculate the slope (RFU/min) of the linear portion. Determine % Inhibition relative to DMSO control.

Selectivity Screening: Activity-Based Protein Profiling (ABPP)

Why it is mandatory: The tragedy of BIA 10-2474 (which caused neurotoxicity in Phase I) was linked to off-target inhibition of other lipases, not FAAH [3]. ABPP visualizes the activity of the entire serine hydrolase proteome to ensure specificity.

Workflow:

  • Proteome: Mouse brain membrane fraction or human cell lysate.

  • Treatment: Incubate proteome with Test Compound (1–10 µM) for 1 hour.

  • Probe Labeling: Add FP-Rhodamine (Fluorophosphonate-rhodamine, 1 µM). This probe covalently binds to active serine hydrolases.

  • Competition: If the Test Compound has bound to FAAH, the FP-Rhodamine cannot bind (signal disappears). If it binds off-targets (e.g., MAGL, KIAA1363), those signals also disappear.

  • Readout: SDS-PAGE followed by in-gel fluorescence scanning.

Development Workflow & Decision Tree

The following diagram outlines the critical path from chemical synthesis to lead selection, emphasizing the "Safety Gate" provided by ABPP.

WorkflowStartLibrary Design(Piperidine-1-carboxamides)SynthSynthesis(Urea Coupling)Start->SynthPrimaryPrimary Screen(AAMCA Fluorometric Assay)Synth->PrimaryDecision1IC50 < 50 nM?Primary->Decision1SelectivitySelectivity Screen(ABPP - Serine Hydrolase Panel)Decision1->SelectivityYesDiscardDiscard / RedesignDecision1->DiscardNoDecision2Clean Profile?(No MAGL/CES inhibition)Selectivity->Decision2ADMEADME Profiling(Microsomal Stability, Sol)Decision2->ADMEYesDecision2->DiscardNo (Dirty)LeadLead Candidate(In Vivo Efficacy)ADME->Lead

Caption: Hit-to-Lead workflow emphasizing the critical Selectivity Gate (ABPP) required for covalent FAAH inhibitors.

Safety & Toxicology Considerations

Developing covalent inhibitors requires rigorous exclusion of "promiscuous" reactivity.

  • Chemical Reactivity: The urea bond must not be so reactive that it acylates non-catalytic cysteines or lysines on random proteins.

  • Species Differences: Rat FAAH and Human FAAH have subtle structural differences. PF-04457845 was optimized specifically for human FAAH potency [1].

  • The BIA 10-2474 Lesson: Although an imidazole-urea (not a piperidine-1-carboxamide), its failure highlighted the risk of inhibiting off-targets like Neuropathy Target Esterase (NTE) and other lipid hydrolases. ABPP is the only reliable method to de-risk this early.

References

  • Johnson, D. S., et al. (2011).[8] "Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor."[8] Journal of Medicinal Chemistry.

  • Keith, J. M., et al. (2015). "Preclinical Characterization of the FAAH Inhibitor JNJ-42165279." ACS Medicinal Chemistry Letters.

  • van Esbroeck, A. C. M., et al. (2017). "Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474." Science.

  • Ahn, K., et al. (2009). "Mechanistic and Pharmacological Characterization of PF-04457845." Journal of Pharmacology and Experimental Therapeutics.

A Technical Guide to Determining the Binding Affinity of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide at the Cannabinoid Type 1 (CB1) Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cannabinoid type 1 (CB1) receptor, a crucial component of the endocannabinoid system, is a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[1][2] Its role in modulating neurotransmitter release makes it a prime target for therapeutic interventions in a range of disorders, including pain, obesity, and neurodegenerative diseases.[3][4] This guide provides a comprehensive, in-depth technical protocol for characterizing the binding affinity of a novel compound, 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, at the human CB1 receptor. We present a detailed methodology grounded in the gold-standard radioligand binding assay, explain the theoretical principles underpinning the experiments, and provide a framework for robust data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify receptor-ligand interactions.

Introduction: The CB1 Receptor as a Therapeutic Target

The endocannabinoid system is a complex signaling network that plays a key modulatory role in the body. The CB1 receptor, a Class A GPCR, is one of its primary actors.[5] Predominantly found on presynaptic nerve terminals, its activation typically leads to the inhibition of neurotransmitter release.[6] This mechanism is central to its wide-ranging physiological effects. Ligands that modulate the CB1 receptor, whether agonists, antagonists, or allosteric modulators, are of significant interest to the pharmaceutical industry.[7]

The compound of interest, 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, belongs to a chemical class—indole carboxamides—known to produce ligands with affinity for cannabinoid receptors.[3][8][9] Determining its binding affinity is a critical first step in understanding its pharmacological profile. Affinity, quantified by the inhibition constant (Kᵢ), describes the strength of the interaction between the ligand and the receptor. A high affinity (low Kᵢ value) is often a desirable characteristic for a drug candidate, as it suggests that the compound can exert its effect at lower concentrations, potentially minimizing off-target effects.

This guide provides the necessary protocols to determine the Kᵢ of this compound at the human CB1 receptor using a competitive radioligand binding assay.

Foundational Principles of Receptor Binding Assays

To ensure scientific integrity, it is crucial to understand the principles governing the experimental design. Radioligand binding assays are the established method for directly measuring the affinity of a ligand for its receptor.[10][11]

  • The Law of Mass Action : This principle dictates that the binding of a ligand (L) to a receptor (R) to form a complex (LR) is a reversible process that reaches equilibrium. The dissociation constant (KᏧ) is the equilibrium constant for this reaction and represents the concentration of ligand at which 50% of the receptors are occupied. A lower KᏧ indicates higher affinity.

  • Competitive Binding : It is often impractical to directly synthesize a radiolabeled version of every new compound. Instead, we use a competitive binding assay. In this setup, our unlabeled test compound (the "competitor") competes with a known radioligand (a molecule with high affinity for the target receptor that has been tagged with a radioisotope, such as tritium [³H] or iodine [¹²⁵I]) for binding to the CB1 receptor.

  • IC₅₀ and Kᵢ : As the concentration of the test compound increases, it displaces the radioligand, causing a decrease in the measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[12] The IC₅₀ is an operational parameter that depends on the experimental conditions, particularly the concentration of the radioligand used.[12][13] Therefore, to determine an absolute affinity value, the IC₅₀ is converted to the Kᵢ (inhibition constant) using the Cheng-Prusoff equation .[13][14] The Kᵢ is a true measure of the affinity of the competitor for the receptor and can be compared across different experiments and labs.[13]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the trustworthiness of the final data. The overall process involves preparing a source of CB1 receptors, performing the competitive binding experiment, and analyzing the resulting data.

Materials and Reagents
  • Receptor Source : Cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) overexpressing the human CB1 receptor (hCB1). High-quality, validated membrane preparations are essential for reproducible results.[15][16][17]

  • Test Compound : 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Radioligand : [³H]CP-55,940 (a potent CB1 agonist) is a common choice. Its KᏧ for the hCB1 receptor must be predetermined via a saturation binding experiment.

  • Non-Specific Binding (NSB) Determinator : A high concentration (e.g., 10 µM) of a known, potent, unlabeled CB1 ligand, such as WIN 55,212-2, to saturate all CB1 receptors.

  • Binding Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[18] The BSA is included to reduce non-specific binding of the ligands to the assay plates and filters.

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment : 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand), liquid scintillation counter, and scintillation cocktail.[18][19]

Experimental Workflow Diagram

The following diagram outlines the key stages of the experimental process, from preparation to final data output.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Acquisition & Analysis prep_membranes Prepare hCB1 Cell Membrane Homogenate prep_ligands Prepare Serial Dilutions of Test Compound prep_reagents Prepare Buffers, Radioligand, and Controls incubation Incubate Membranes with Radioligand & Test Compound (Total, NSB, Competition) prep_reagents->incubation   Assay Setup filtration Rapid Filtration over Glass Fiber Filters incubation->filtration   Termination counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Non-linear Regression (Calculate IC50) counting->analysis cheng_prusoff Cheng-Prusoff Equation (Calculate Ki) analysis->cheng_prusoff final_ki Final Ki Value cheng_prusoff->final_ki

Caption: Workflow for determining ligand binding affinity.

Step-by-Step Protocol: Competitive Binding Assay
  • Preparation : On the day of the assay, thaw the hCB1 membrane preparation on ice. Dilute the membranes in ice-cold Binding Buffer to a concentration that yields a robust signal (typically 5-20 µg of protein per well). This must be optimized empirically.

  • Assay Plate Setup : Prepare a 96-well plate. All determinations should be performed in triplicate.

    • Total Binding (TB) wells : Add 50 µL of Binding Buffer.

    • Non-Specific Binding (NSB) wells : Add 50 µL of the high-concentration unlabeled ligand (e.g., 10 µM WIN 55,212-2).

    • Competition wells : Add 50 µL of the serially diluted 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide (typically covering a concentration range from 1 pM to 10 µM).

  • Radioligand Addition : Add 50 µL of [³H]CP-55,940 diluted in Binding Buffer to all wells. The concentration should be approximately equal to its KᏧ value to ensure optimal assay sensitivity.

  • Initiate Reaction : Add 100 µL of the diluted hCB1 membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation : Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[19] This allows the binding reaction to reach equilibrium.

  • Termination and Filtration : Terminate the reaction by rapidly filtering the contents of each well through the PEI-presoaked glass fiber filter mat using a cell harvester.[19] This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing : Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioactivity.

  • Quantification : Dry the filter mat completely. Place it in a scintillation bag with a scintillation cocktail and count the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

Data Analysis and Interpretation

Proper data analysis is critical for extracting a meaningful Kᵢ value.

  • Calculate Specific Binding :

    • Average the CPM values for the triplicate wells.

    • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

    • For the competition wells, the specific binding at each concentration of the test compound is calculated as: CPM_competitor - CPM_NSB.

  • Generate Competition Curve :

    • Convert the specific binding CPM values for your competitor into a percentage of the maximum specific binding: % Specific Binding = (SB_competitor / SB_Total) * 100.

    • Plot % Specific Binding versus the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀ :

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. This analysis will provide the log(IC₅₀) and the IC₅₀ value.[19]

  • Calculate Kᵢ using the Cheng-Prusoff Equation :

    • The Kᵢ is calculated using the following formula[13][20]: Kᵢ = IC₅₀ / (1 + ([L] / KᏧ))

      • IC₅₀ : The half-maximal inhibitory concentration of your test compound, determined in the previous step.

      • [L] : The concentration of the radioligand ([³H]CP-55,940) used in the assay.

      • KᏧ : The dissociation constant of the radioligand for the CB1 receptor (determined from a separate saturation binding experiment).

Presentation of Quantitative Data

The final data should be summarized in a clear, tabular format.

ParameterRadioligand ([³H]CP-55,940)Test Compound (4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide)
KᏧ (nM) e.g., 1.5 ± 0.2N/A
[L] used (nM) e.g., 1.5N/A
IC₅₀ (nM) N/Ae.g., 25.4 ± 3.1
Kᵢ (nM) N/A12.7 ± 1.6

Note: The values presented are hypothetical and for illustrative purposes only.

Signaling Context: The Implication of CB1 Binding

Binding affinity (Kᵢ) is a measure of occupancy, but it does not describe the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). However, understanding the canonical signaling pathway of the CB1 receptor provides context for the potential downstream effects of a high-affinity ligand.

The CB1 receptor primarily couples to inhibitory G-proteins of the Gᵢ/ₒ family.[1][21][22] Upon activation by an agonist, the Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6][21] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and modulate the function of various ion channels.[1]

G CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Agonist Ligand Ligand->CB1 Binds ATP ATP ATP->AC PKA PKA Activity cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response

Sources

In silico molecular docking of indole-piperidine ureas

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Molecular Docking of Indole-Piperidine Ureas: A Workflow for Structure-Based Drug Discovery

Abstract

The indole-piperidine urea scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in compounds targeting a range of diseases, from cancer to neurodegenerative disorders.[1][2] Its prevalence stems from a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. Structure-based drug design, particularly molecular docking, has become an indispensable tool for rapidly exploring the therapeutic potential of this chemical class.[3] This guide provides a comprehensive, field-proven workflow for performing in silico molecular docking of indole-piperidine urea ligands, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explain the critical reasoning behind each decision, ensuring a robust and reproducible computational experiment.

Part 1: Foundational Principles & Strategic Setup

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[4] The process involves two primary components: a search algorithm that generates a multitude of possible binding poses and a scoring function that ranks these poses to estimate the strength of the interaction.[5]

For indole-piperidine ureas, the central urea moiety is a potent hydrogen bond donor and acceptor, while the indole and piperidine rings can engage in various interactions, including hydrophobic and pi-stacking. A successful docking study hinges on accurately modeling these interactions.

Essential Toolkit

Our workflow will utilize a suite of widely validated and largely open-source software, ensuring accessibility and reproducibility.

SoftwarePurposeSource
AutoDock Vina The core docking engine, known for its speed and accuracy.[6]The Scripps Research Institute
MGLTools/AutoDock Tools (ADT) Used for preparing protein (receptor) and ligand files into the required PDBQT format.[7]The Scripps Research Institute
PyMOL A powerful molecular visualization system for preparing structures and analyzing results.[8]Schrödinger, LLC
UCSF Chimera/ChimeraX An alternative, highly capable visualization and preparation tool.[9]UCSF
PubChem / ZINC15 Databases for retrieving ligand structures.[10]NCBI / UCSF
RCSB Protein Data Bank (PDB) The primary repository for macromolecular structures.[11]RCSB

Part 2: The Docking Workflow: A Self-Validating Protocol

A reliable docking experiment is built on meticulous preparation. The principle of "garbage in, garbage out" is acutely true in computational chemistry. This workflow is designed as a self-validating system, with checkpoints to ensure the integrity of each step.

Logical Workflow Overview

The entire process can be visualized as a sequential pipeline, from raw data acquisition to final analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis PDB 1. Obtain Receptor (RCSB PDB) PrepReceptor 3. Prepare Receptor (PyMOL/ADT) PDB->PrepReceptor Clean, Add H+ LigandSrc 2. Obtain Ligand (PubChem/ZINC) PrepLigand 4. Prepare Ligand (ADT/Open Babel) LigandSrc->PrepLigand Generate 3D, Define Bonds Grid 5. Define Binding Site & Generate Grid PrepReceptor->Grid receptor.pdbqt PrepLigand->Grid ligand.pdbqt Dock 6. Run Docking (AutoDock Vina) Grid->Dock conf.txt Analyze 7. Analyze Results (Binding Energy) Dock->Analyze output.pdbqt Visualize 8. Visualize & Interpret (PyMOL) Analyze->Visualize Rank Poses

Caption: High-level workflow for molecular docking.

Step 1: Receptor Preparation

The goal here is to transform a raw PDB file, which often contains experimental artifacts, into a clean, chemically correct structure ready for docking.

Protocol:

  • Load Structure: Open the downloaded PDB file in PyMOL or Chimera.[12]

  • Initial Cleaning: Remove all non-essential components. This typically includes water molecules (resn HOH), co-factors, ions, and any co-crystallized ligands, unless they are integral to the binding site's structure.[13][14]

    • Scientist's Note: While removing all water is standard practice, advanced studies may retain specific water molecules known to mediate key ligand-protein interactions. This requires strong evidence from high-resolution crystal structures or published literature.

  • Select Chain(s): If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[15]

  • Check for Missing Residues/Atoms: Use the sequence viewer to inspect for gaps. Missing loops or sidechains can be modeled using tools like Modeller, but this is an advanced step. For routine docking, ensure the binding site itself is structurally complete.[9]

  • Save the Cleaned PDB: Export the cleaned protein structure as a new PDB file (e.g., receptor_clean.pdb).

  • Convert to PDBQT: Use AutoDock Tools (ADT) to process the cleaned file.

    • File > Read Molecule > Load receptor_clean.pdb.

    • Edit > Hydrogens > Add. Select "Polar Only".

    • Edit > Charges > Add Kollman Charges.

    • Grid > Macromolecule > Choose. Select the receptor and save as receptor.pdbqt.[16] This file format adds partial charges and atom types required by Vina.

Step 2: Ligand Preparation

This step converts the 2D or 3D structure of your indole-piperidine urea derivative into a docking-ready format, defining its flexibility.

Protocol:

  • Obtain Ligand Structure: Download the ligand in a 3D format (e.g., SDF) from a database like PubChem.[17] If synthesizing novel compounds, draw them in software like ChemDraw and convert to 3D.

  • Load into ADT:

    • Ligand > Input > Open > Load your ligand file.

    • ADT will automatically detect the "root" of the molecule and the rotatable bonds. The urea and piperidine linkages are critical points of flexibility.

    • Ligand > Torsion Tree > Detect Root.

    • Ligand > Output > Save as PDBQT. Save as ligand.pdbqt.[18]

Step 3: Grid Generation and Docking Execution

Here, we define the three-dimensional search space where Vina will attempt to place the ligand. The accuracy of your entire experiment depends on the correct definition of this "grid box."

Protocol:

  • Identify the Binding Site: The most reliable method is to use a co-crystallized ligand from a PDB structure as a guide. In PyMOL, load your prepared receptor.pdbqt and the original PDB file containing the known ligand. Note the coordinates of the center of this ligand.

  • Define the Grid Box in ADT:

    • Load your receptor.pdbqt file.

    • Go to Grid > Grid Box....[7]

    • Manually enter the center coordinates (X, Y, Z) you identified.

    • Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 4-5 Å buffer around where the ligand is expected to bind. A common starting size is 20x20x20 Å.[19]

  • Create the Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and defines the search parameters.[17][20]

    • Scientist's Note: The exhaustiveness parameter controls the computational effort of the search. The default is 8. Increasing it to 16 or 32 can improve the reliability of finding the best pose, especially for flexible ligands, at the cost of longer computation time.[19]

  • Run AutoDock Vina: Open a command-line terminal, navigate to your working directory, and execute the following command:[17] vina --config conf.txt --log log.txt

Part 3: Post-Docking Analysis: From Data to Insight

The output of Vina is a PDBQT file (all_poses.pdbqt) containing the top-ranked binding poses and their corresponding binding affinities, along with a log file (log.txt). Interpreting these results requires careful analysis.[21]

Step 1: Analyze Binding Affinity Scores

The log.txt file provides a table of binding affinities for the generated poses.

Binding PoseAffinity (kcal/mol)RMSD (l.b.)RMSD (u.b.)
1-9.80.0000.000
2-9.51.8522.431
3-9.12.1053.578
............
  • Binding Affinity: This value, in kcal/mol, is the scoring function's estimation of the binding free energy. More negative values indicate stronger predicted binding .[5] These scores are most useful for ranking a series of compounds against the same target, not as absolute, real-world energy values.[17]

  • RMSD: Root-Mean-Square Deviation values compare the atomic coordinates of the current pose to the best pose (pose 1). A low RMSD (<2.0 Å) indicates that a pose is very similar to the top-ranked pose.[21]

Step 2: Visualize and Interpret Binding Poses

Visual inspection is a non-negotiable step to validate the plausibility of the docking result.[22]

Protocol:

  • Load Results into PyMOL:

    • Open PyMOL.

    • Load your receptor.pdbqt file.

    • Load your output file, all_poses.pdbqt. PyMOL will automatically create a multi-state object, with each state corresponding to a different binding pose. You can cycle through them using the arrow keys at the bottom right of the viewer.[23]

  • Focus on the Best Pose (Pose 1):

    • Display the receptor as a surface or cartoon and the ligand (from state 1) as sticks.

    • Select residues on the protein that are within 4-5 Å of the ligand.

    • Display these interacting residues as sticks to visualize the binding pocket.

  • Identify Key Interactions: Use PyMOL's analysis tools to find and display interactions.

    • Wizard > Measurement. Use this to measure distances for potential hydrogen bonds (typically < 3.5 Å).[23]

    • Look for chemically sensible interactions:

      • Hydrogen Bonds: Do the urea N-H donors and C=O acceptor interact with polar residues (e.g., Asp, Glu, Ser, Thr, Asn, Gln)?[21]

      • Hydrophobic Interactions: Is the indole ring or piperidine ring nestled in a pocket of nonpolar residues (e.g., Leu, Val, Ile, Phe)?

      • Pi-Stacking: Is the indole ring parallel to an aromatic residue like Phenylalanine, Tyrosine, or Tryptophan?

Logical Relationship in Docking Analysis

The final judgment on a compound's potential is not based on a single metric but on the convergence of evidence from multiple analytical points.

G Score Strong Binding Affinity Score (e.g., < -8 kcal/mol) Result High-Confidence Docking Result Score->Result Quantitative Support Pose Plausible Binding Pose Interaction Key Molecular Interactions (H-Bonds, etc.) Pose->Interaction Validation Pose->Result Geometric Feasibility Interaction->Result Chemical Rationale

Caption: Convergence of evidence in docking analysis.

Step 3: The Redocking Imperative (Self-Validation)

To trust your docking protocol, you must first show that it can reproduce known results. This is done by "redocking."

Protocol:

  • Select a PDB with a Co-crystallized Ligand: Choose a structure of your target protein that already has a similar indole-piperidine urea (or other inhibitor) bound.

  • Extract the Ligand: Save the coordinates of the co-crystallized ligand into a separate file.

  • Run Your Docking Protocol: Use your established protocol to dock this extracted ligand back into its own protein structure.

  • Calculate RMSD: Superimpose your top-ranked docked pose with the original crystal pose. Calculate the RMSD between the two.

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful redocking, indicating that your protocol is reliable for this system.[21]

Conclusion

Molecular docking is a powerful and cost-effective method for prioritizing compounds in the early stages of drug discovery.[3] For the indole-piperidine urea class, this technique is particularly well-suited to exploring how modifications to the core structure can enhance binding to a therapeutic target. By following a meticulous, self-validating workflow that emphasizes careful preparation and critical analysis of results, researchers can generate reliable, actionable insights to guide synthetic chemistry efforts and accelerate the journey from hit to lead.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • AutoDock Vina Tutorial. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Mohd Ashraf. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Prof. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • The Drug Discovery Initiative. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

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  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

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  • ResearchGate. (n.d.). Synthesis, in vitro anti-urease, In-silico molecular docking study and ADMET predictions of piperidine and piperazine Morita-Baylis-Hillman Adducts (MBHAs). [Link]

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  • PubMed. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

  • NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]

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A Senior Application Scientist's Guide to Pharmacophore Modeling for 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intersection of computational chemistry and medicinal chemistry has provided powerful paradigms for accelerating drug discovery. Among these, pharmacophore modeling stands out as a cornerstone technique for rationally identifying and optimizing novel therapeutic agents.[1] This guide provides an in-depth technical walkthrough of the pharmacophore modeling process, contextualized through the specific case of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide. This molecular scaffold is of significant interest, as piperidine carboxamide and indole derivatives have demonstrated a wide range of biological activities, including potential as ALK inhibitors and CCR2 antagonists.[2][3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the critical reasoning—the causality—behind each methodological choice. We will dissect the target molecule to hypothesize its key interaction features, detail a robust, self-validating protocol for ligand-based model generation, and discuss the application of the resulting model in virtual screening and lead optimization campaigns.

Chapter 1: The Foundational Principles of Pharmacophore Modeling

Before delving into the specific workflow for our target molecule, it is essential to ground our work in the core principles of pharmacophore theory. This ensures that our experimental design is not arbitrary but is instead guided by a deep understanding of molecular recognition.

Defining the Pharmacophore Concept

A pharmacophore is not a real molecule or a collection of atoms. Rather, it is an abstract concept that describes the precise three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[4] The International Union of Pure and Applied Chemistry (IUPAC) formally defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[5] These features represent the fundamental interaction points between a ligand and a receptor.

The most common pharmacophoric features are summarized below.[6][7]

FeatureAbbreviationDescriptionExample Functional Groups
Hydrogen Bond AcceptorHBAAn atom or group with a lone pair of electrons capable of forming a hydrogen bond with a donor.Carbonyl oxygen, ether oxygen, nitrile N
Hydrogen Bond DonorHBDAn atom or group with an electropositive hydrogen atom that can be donated to form a hydrogen bond.[8]Amine, hydroxyl, thiol
HydrophobicH/HYPA non-polar region of the molecule that can engage in van der Waals or hydrophobic interactions.Alkyl chains, aliphatic rings
Aromatic RingARA planar, cyclic, conjugated ring system that can participate in π-π stacking or hydrophobic interactions.[9]Phenyl, indole, pyridine
Positive IonizablePIA group that is typically positively charged at physiological pH (7.4).Primary/secondary amines, guanidinium
Negative IonizableNIA group that is typically negatively charged at physiological pH (7.4).Carboxylic acid, tetrazole
Exclusion VolumeXVOLA region of space that must remain unoccupied by the ligand to avoid steric clashes with the receptor.N/A (Defined by receptor shape)
Strategic Approaches: Ligand-Based vs. Structure-Based Modeling

The choice of modeling strategy is fundamentally dictated by the available data. As scientists, we must select the tool that best fits the problem. There are two primary pathways for developing a pharmacophore model.[5][10]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activity is available.[6] The core assumption is that these active compounds share a common binding mode and therefore possess a common arrangement of pharmacophoric features. The workflow involves aligning the active molecules and extracting the shared features to build a hypothesis.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a more direct approach is possible.[11] The model is derived from the key interactions observed between the protein and a known bound ligand within the active site.[6] This method provides a highly accurate map of the features required for binding.

The following diagram illustrates the decision-making process for selecting the appropriate modeling strategy.

G Start Start: New Project DataCheck Is a high-resolution 3D structure of the target available? Start->DataCheck LigandDataCheck Is a set of active ligands available? DataCheck->LigandDataCheck No   StructureBased Pursue Structure-Based Pharmacophore Modeling DataCheck->StructureBased  Yes LigandBased Pursue Ligand-Based Pharmacophore Modeling LigandDataCheck->LigandBased  Yes Stop Insufficient Data for Pharmacophore Modeling LigandDataCheck->Stop No  

Caption: Decision workflow for selecting a pharmacophore modeling strategy.

Chapter 2: Pre-Modeling Analysis of the Target Scaffold

A successful modeling campaign begins with a thorough analysis of the lead molecule. By dissecting the structure of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, we can form an initial hypothesis about which features are critical for its biological activity. This expert analysis guides the feature selection process during model generation.

The key pharmacophoric features inherent in the scaffold are identified as follows:

  • Indole NH (HBD): The nitrogen of the indole ring serves as a crucial hydrogen bond donor.

  • Indole Ring (AR/H): This planar aromatic system is a prime candidate for aromatic and hydrophobic interactions.[12]

  • Carboxamide NH (HBD): The amide nitrogen provides a second, more flexible hydrogen bond donor feature.

  • Carboxamide C=O (HBA): The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Benzyl Ring (AR/H): The terminal phenyl group offers a significant hydrophobic and aromatic feature, likely exploring a distinct pocket in the receptor.

  • Piperidine Ring (Scaffold/H): This non-aromatic ring acts as a rigid yet conformationally aware scaffold, positioning the benzyl and indole-carboxamide moieties in a specific 3D orientation. It also contributes to the overall hydrophobic character of the molecule.

The following diagram visualizes this structural dissection and the potential pharmacophoric points.

Caption: Pharmacophoric feature analysis of the target molecule.

Chapter 3: A Self-Validating Protocol for Ligand-Based Modeling

For this guide, we will proceed with a ligand-based approach, a common scenario where a lead series has been identified, but the target structure remains elusive. The trustworthiness of any computational model hinges on rigorous validation; therefore, the following protocol is designed as a self-validating system.[13]

Protocol 3.1: Ligand-Based Pharmacophore Generation and Validation

1. Dataset Preparation & Curation:

  • Objective: To assemble high-quality training and test sets of molecules.
  • Procedure:
  • Training Set Assembly: Collect a set of at least 5-10 structurally diverse compounds with high affinity/potency for the target of interest. Source data from internal databases or public repositories like ChEMBL.[14]
  • Test Set Assembly: Create a separate dataset containing:
  • At least 5-10 active compounds not included in the training set.
  • A significantly larger number of inactive or decoy compounds (typically 50-100x the number of actives). Decoys should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different topologies.[15] The Directory of Useful Decoys (DUD-E) is a valuable resource for this.[6]
  • Data Cleaning: Standardize all structures (e.g., handle salts, tautomers) and perform 2D-to-3D conversion.
  • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.

2. Conformational Analysis:

  • Causality: Ligands are flexible. To identify the bioactive conformation, we must explore the conformational space of each molecule in the training set.[16]
  • Procedure:
  • For each molecule in the training set, generate a diverse set of low-energy conformers (typically within 10-20 kcal/mol of the global minimum).
  • Utilize a robust conformational search algorithm (e.g., Best Quality setting in Discovery Studio or ConfGen in MOE).

3. Hypothesis Generation:

  • Objective: To identify common 3D arrangements of pharmacophoric features among the active compounds.
  • Procedure:
  • Input the multi-conformational training set into the pharmacophore generation software (e.g., Discovery Studio, LigandScout, MOE).[5]
  • The software will identify common pharmacophoric features and align the molecules based on these features.
  • Generate a set of pharmacophore hypotheses (typically 10). The software will rank these based on a scoring function that evaluates how well they map the training set actives.

4. Rigorous Model Validation:

  • Causality: A model that only explains the training data is not useful. Validation ensures the model has predictive power for new chemical matter.[17]
  • Procedure:
  • Test Set Screening: Use each of the top-ranked pharmacophore hypotheses as a 3D query to screen the multi-conformational test set database prepared in Step 1.
  • Analysis: For each hypothesis, construct a confusion matrix detailing the number of known actives and decoys that are identified as hits.
  • Calculate Validation Metrics: Compute the following metrics to select the best hypothesis. A robust model will have high sensitivity, specificity, and a strong enrichment factor.
MetricFormulaDescription
Sensitivity TP / (TP + FN)The ability of the model to correctly identify known active compounds.
Specificity TN / (TN + FP)The ability of the model to correctly reject inactive (decoy) compounds.
Enrichment Factor (EF) (Hits_active / N_active) / (Hits_total / N_total)Measures how much better the model is at finding actives compared to a random selection.
Güner-Henry (GH) Score [ (Ha * (D-Ht)) / (D * (Ht-Ha)) ] * [ (Ht/D) ]A comprehensive score from 0 (null model) to 1 (ideal model) balancing hit rate and active recovery.[17]
Where: TP=True Positives, TN=True Negatives, FP=False Positives, FN=False Negatives, Ha=Number of active hits, Ht=Total number of hits, D=Total number of molecules in the database.

5. Final Model Selection:

  • The hypothesis with the best overall performance across the validation metrics (especially a high GH score and EF) is selected as the final, validated pharmacophore model.

The entire workflow is visualized below.

G cluster_prep Phase 1: Data Preparation cluster_model Phase 2: Model Generation cluster_val Phase 3: Rigorous Validation input_node input_node process_node process_node output_node output_node validation_node validation_node final_node final_node A1 Assemble Training Set (Known Actives) B 2D-to-3D Conversion & Energy Minimization A1->B A2 Assemble Test Set (Actives + Decoys) F Screen Test Set with Each Hypothesis A2->F C Conformational Analysis of Training Set B->C D Common Feature Identification & Alignment C->D E Generate Pharmacophore Hypotheses (n=10) D->E E->F G Calculate Metrics: Sensitivity, Specificity, EF, GH Score F->G H Select Optimal Hypothesis (Validated Pharmacophore Model) G->H

Caption: Workflow for ligand-based pharmacophore modeling and validation.

Chapter 4: Applications in Drug Discovery

A validated pharmacophore model is not an endpoint; it is a powerful tool to drive a discovery program forward. Its primary applications include virtual screening and lead optimization.[18]

  • Virtual Screening: The pharmacophore model serves as a 3D search query to rapidly screen vast chemical libraries containing millions of compounds.[19] This process filters the library to a manageable number of "hits" that possess the required pharmacophoric features in the correct spatial arrangement, dramatically increasing the efficiency of finding novel, active chemotypes.[5]

  • Lead Optimization: The model provides a clear blueprint for rational drug design.[1] For the 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide scaffold, the model can guide medicinal chemists. For instance, if the model indicates a hydrophobic feature is not optimally filled, chemists can rationally synthesize analogues with larger or different hydrophobic groups at that position. Conversely, if a compound shows poor activity, the model can explain why, for example, by showing that a key HBA feature is missing or misaligned.

Conclusion

Pharmacophore modeling is an indispensable technique in modern, computer-aided drug discovery.[20] This guide has outlined a comprehensive and scientifically rigorous approach to developing and validating a pharmacophore model, using 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide as a guiding example. By moving beyond rote procedure to understand the causality behind each step—from initial feature analysis to robust, decoy-based validation—research teams can build predictive models that are truly fit for purpose. A well-validated pharmacophore serves as a powerful filter for virtual screening and an insightful guide for lead optimization, ultimately accelerating the journey from an initial hit to a viable drug candidate.

References

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  • ResearchGate. (2013). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors.
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  • ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?.
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  • Kaserer, T., et al. (2015). Methods for generating and applying pharmacophore models as virtual screening filters and for bioactivity profiling. Methods. Retrieved from [Link]

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  • BMC Infectious Diseases. (n.d.). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5.
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Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic and robust approach to developing a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, a novel compound with potential therapeutic applications. The narrative outlines the causal logic behind experimental choices, from initial analyte characterization and method screening to final optimization and validation. Protocols for forced degradation studies, conducted under ICH guidelines, are provided to ensure the method's specificity and stability-indicating properties. The final validated method is suitable for routine quality control and stability testing in a drug development environment.

Introduction and Analyte Characterization

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is a complex heterocyclic molecule featuring multiple functional groups that dictate its chromatographic behavior. An effective purity analysis method is paramount for ensuring the safety and efficacy of any active pharmaceutical ingredient (API).[1][2] The primary objective is to develop a single, reliable HPLC method capable of separating the main compound from its process-related impurities and potential degradation products.

Physicochemical Properties and Chromatographic Implications:

  • Structure: The molecule contains a hydrophobic benzyl group and a moderately polar indole moiety, making it an ideal candidate for reversed-phase chromatography.[3][4] The presence of two aromatic ring systems (indole and benzyl) provides strong chromophores, ensuring high sensitivity for UV detection.[5][6]

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol, facilitating sample preparation.[1]

  • Ionization (pKa): The piperidine nitrogen is basic, and the indole nitrogen is very weakly acidic. The basicity of the piperidine moiety means that the mobile phase pH will be a critical parameter.[7] To achieve consistent retention and symmetrical peak shape, the pH should be controlled with a buffer, ideally at least 2 pH units away from the analyte's pKa.[7][8] For this method development, we will target a pH in the acidic range to ensure the piperidine nitrogen is protonated.

HPLC Method Development Strategy

A systematic, multi-stage approach was employed for method development. This strategy begins with broad screening of columns and mobile phases to explore a wide range of selectivity, followed by systematic optimization of the most promising conditions.[1][9][10]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Verification A Analyte Characterization (UV Spectra, pKa, Solubility) B Column Screening (e.g., C18, Phenyl-Hexyl) A->B C Mobile Phase Screening (Acetonitrile vs. Methanol) B->C D Initial Gradient Profile (Fast, 5-95% B) C->D E Select Best Column & Organic Solvent D->E Evaluate Resolution & Peak Shape F Gradient Optimization (Slope and Time) E->F G Temperature & Flow Rate Tuning F->G H Final Method Conditions G->H I Forced Degradation Study (Stability Indicating) H->I Confirm Robustness J Method Validation (ICH Q2) I->J

Caption: Systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[11]

  • Columns:

    • Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm

    • Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and analytical-grade formic acid. Water was purified using a Milli-Q system.

Standard and Sample Preparation Protocol
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide reference standard and transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation experiments.

Initial Screening Protocol

The goal of the screening phase is to identify the most promising column and organic modifier combination that provides the best overall selectivity for the API and its potential impurities.

Table 1: Initial Screening Conditions

Parameter Condition Rationale
Columns 1. XBridge BEH C18 General-purpose C18 for strong hydrophobic retention.[12][13]
2. Luna Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the analyte's aromatic rings.[9][14]
Mobile Phase A 0.1% Formic Acid in Water Provides an acidic pH (~2.7) to ensure the basic piperidine nitrogen is protonated, improving peak shape.
Mobile Phase B 1. Acetonitrile Lower viscosity and different selectivity compared to methanol.[7][8]
2. Methanol Can alter elution order and selectivity.[7][14]
Gradient 5% to 95% B over 20 min A broad gradient to ensure elution of all components.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable operating conditions.[14]
Detection DAD, 200-400 nm To determine the optimal detection wavelength (λmax).[11][15]

| Injection Vol. | 5 µL | |

Rationale for Selection: The combination of a standard C18 phase and a Phenyl-Hexyl phase covers different primary retention mechanisms (hydrophobic vs. π-π interactions).[9] Similarly, screening both acetonitrile and methanol accounts for their different solvent properties, which can significantly impact selectivity.[7][14]

Method Optimization

Based on hypothetical screening results, the XBridge BEH C18 column with acetonitrile as the organic modifier provided the best peak shape and initial separation. The next step is to optimize the gradient to improve resolution between the main peak and any closely eluting impurities.

Table 2: Optimized Chromatographic Conditions

Parameter Optimized Condition
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B in 15 min, hold at 70% B for 2 min, return to 30% B in 1 min, equilibrate for 5 min
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection 225 nm

| Injection Vol. | 5 µL |

Rationale for Optimization: The gradient was focused on the elution window of the main compound (30-70% B) to maximize resolution. Increasing the temperature to 35 °C can improve peak efficiency and reduce column backpressure.[14] A wavelength of 225 nm was selected from the DAD scan as it offered a maximal response for the API.

Forced Degradation Studies (Stability-Indicating Method)

To ensure the method is stability-indicating, forced degradation studies must be performed as outlined in ICH guideline Q1A(R2).[16][17] The goal is to generate 5-20% degradation of the API to demonstrate that the degradation products do not co-elute with the main peak.[16][18]

G Start Prepare API Solution (0.1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal Solid state, 80°C Start->Thermal Photo Photolytic ICH Q1B Light Conditions Start->Photo Analyze Analyze all samples with optimized HPLC method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity (DAD) & Resolution Analyze->Evaluate

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation:
  • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equal volume of 0.1 M NaOH, and dilute to a final concentration of ~0.05 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Heat at 60 °C. Withdraw samples at timed intervals, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Store at room temperature. Withdraw samples at timed intervals and dilute.

  • Thermal Degradation: Store the solid API in an oven at 80 °C. Periodically weigh a sample, dissolve in diluent to 0.1 mg/mL, and analyze.

  • Photolytic Degradation: Expose the solid API and a solution sample to light conditions as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[19] Prepare for analysis as described above.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. Use the DAD to assess peak purity and ensure no co-elution.

Method Validation Protocol (ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose, following the recommendations of ICH guideline Q2(R1).[20][21][22][23][24]

Table 3: Summary of Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between the API and all known impurities/degradants.
Linearity To show that results are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear. For Purity: 50% to 150% of the working concentration.
Accuracy The closeness of test results to the true value. % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
- Repeatability Precision under the same operating conditions over a short interval. Relative Standard Deviation (%RSD) ≤ 1.0% for six replicate injections.
- Intermediate Precision within the same laboratory but on different days/analysts/equipment. %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this level should be ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters. System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. %RSD should be within limits.

| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | %RSD of peak area for 5 replicate injections ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |

Validation Experimental Protocol:
  • Specificity: Analyze samples from the forced degradation study. Use DAD peak purity analysis. Spike the sample solution with known impurities if available.

  • Linearity: Prepare a series of at least five standard solutions covering the range from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL). Plot a calibration curve of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the API at three different concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level and calculate the percent recovery.[20][21]

  • Precision:

    • Repeatability: Inject the 100% standard solution six times and calculate the %RSD of the peak areas.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10. Confirm by injecting six replicates at this concentration and ensuring the precision (%RSD) is acceptable.

  • Robustness: Introduce small, deliberate changes to the method parameters one at a time (e.g., Flow Rate ±0.1 mL/min, Column Temperature ±2 °C, % Organic Modifier ±2%). Evaluate the impact on system suitability parameters.

Conclusion

This application note presents a comprehensive, systematic guide for the development and validation of a stability-indicating RP-HPLC method for the purity analysis of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide. The final method, utilizing a C18 column with an acetonitrile/water gradient containing 0.1% formic acid, demonstrates excellent specificity, linearity, accuracy, and precision. The successful separation of the API from its forced degradation products confirms the method is stability-indicating and fit for its intended purpose in a regulated pharmaceutical quality control environment.

References

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Majors, R. E. (2016). Column Selection for HPLC Method Development. LCGC International. [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • PubChem. N-benzyl-1-[2-(1H-indol-3-yl)-2-oxoacetyl]-N-methylpiperidine-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Watson, T. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC Blog. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • Varian, Inc. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Ingenieria Analitica. [Link]

  • Kumar, A., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Separation Science. (n.d.). Reversed-Phase of Neutral Analytes. [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Malawska, B., et al. (2007). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 64(2), 121-128. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dwight, R. S. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate Properties. CompTox Chemicals Dashboard. [Link]

  • ResearchGate. (2016). How to select wavelength in hplc method development?. [Link]

  • International Journal of All Research Scientific and Technical. (2023). HPLC Method Development and Validation Process of Drug Analysis and Applications. [Link]

  • Welch Materials. (2023). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Journal of Creative Research Thoughts. (2020). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • Spisso, B. F., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7489. [Link]

  • Waters Corporation. (n.d.). Column Selection for HPLC Method Development. [Link]

  • Al-Salami, H., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1044. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pipzine Chemicals. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic Acid. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. [Link]

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Application Note: Elucidating the Fragmentation Pathways of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and analysis of the fragmentation patterns of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide, a novel compound with potential pharmaceutical applications. Utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI), we explore the characteristic fragmentation pathways of this molecule. Understanding these pathways is crucial for structural confirmation, metabolite identification, and pharmacokinetic studies in drug development. This guide is intended for researchers, scientists, and drug development professionals working with complex small molecules.

Introduction

The 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide molecule incorporates several key functional groups that are prevalent in pharmacologically active compounds: a piperidine ring, a benzyl group, an indole moiety, and a carboxamide linker. The piperidine scaffold is a common feature in many pharmaceuticals, and its fragmentation behavior is of significant interest.[1] Similarly, the indole nucleus is a core component of numerous natural and synthetic bioactive compounds.[2][3][4] The analysis of such complex molecules necessitates powerful analytical techniques like LC-MS/MS, which offers high sensitivity and selectivity for both qualitative and quantitative analyses.[5][6]

This document outlines a systematic approach to elucidating the collision-induced dissociation (CID) fragmentation patterns of the title compound. By understanding the principal fragmentation routes, researchers can confidently identify this molecule and its metabolites in complex biological matrices.

Experimental Design & Rationale

The experimental design focuses on optimizing LC separation and MS/MS parameters to achieve robust and reproducible fragmentation data. The choice of a C18 column and gradient elution with formic acid-modified mobile phases is a standard and effective starting point for many small molecules, promoting good peak shape and retention.[7] Positive mode electrospray ionization (ESI) is selected due to the presence of basic nitrogen atoms in the piperidine and indole rings, which are readily protonated.

Materials & Reagents
  • Analyte: 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide (synthesis described elsewhere)

  • Solvents: LC-MS grade acetonitrile, methanol, and water.[8]

  • Mobile Phase Additive: Formic acid (0.1% v/v)

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

Protocol: LC-MS/MS Analysis

Step 1: Sample Preparation A 1 mg/mL stock solution of the analyte is prepared in methanol. This is further diluted with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for direct infusion and LC-MS/MS analysis.

Step 2: Liquid Chromatography

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Step 3: Mass Spectrometry

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Nitrogen, optimized for the instrument

  • MS Scan Range: m/z 100-500

  • MS/MS: Product ion scans of the protonated molecule [M+H]⁺. Collision energy is ramped (e.g., 10-40 eV) to observe the full range of fragment ions.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working Standard Stock->Working Dilution LC HPLC Separation (C18 Column) Working->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS Scan (Precursor Ion) ESI->MS1 CID Collision Cell (CID) MS1->CID MS2 MS/MS Scan (Product Ions) CID->MS2 Interpret Fragmentation Pathway Elucidation MS2->Interpret

Caption: Workflow for LC-MS/MS analysis and fragmentation elucidation.

Results & Discussion: Fragmentation Pattern Analysis

The full scan mass spectrum in positive ESI mode reveals the protonated molecule [M+H]⁺ as the base peak. The subsequent product ion scan (MS/MS) of this precursor ion provides a rich fragmentation pattern that can be rationalized based on the structure of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide.

Predicted Precursor and Product Ions
Ion DescriptionProposed StructurePredicted m/z
[M+H]⁺ Protonated Molecule 346.2
Fragment ABenzyl Cation / Tropylium Ion91.1
Fragment BIndole-3-carboxamide Cation173.1
Fragment C4-Benzylpiperidine Cation174.1
Fragment DProtonated Indole118.1
Fragment E[M+H - Indole]⁺229.1
Proposed Fragmentation Pathways

The fragmentation of the protonated molecule is expected to occur at the most labile bonds, primarily the amide bond and the bonds adjacent to the piperidine nitrogen.

  • Formation of the Tropylium Ion (m/z 91.1): A hallmark of compounds containing a benzyl group is the formation of a highly stable tropylium ion.[9] This involves cleavage of the bond between the benzyl methylene group and the piperidine ring, resulting in a fragment with an m/z of 91.

  • Cleavage of the Amide Bond: The amide bond is susceptible to cleavage, leading to two primary fragmentation pathways:

    • Formation of the Indole-3-carboxamide Cation (m/z 173.1): Cleavage of the N-C bond of the carboxamide with charge retention on the indole-containing fragment.

    • Formation of the 4-Benzylpiperidine Cation (m/z 174.1): Cleavage of the same amide bond with charge retention on the piperidine-containing fragment.

  • Loss of the Indole Moiety (m/z 229.1): A neutral loss of the indole group can occur, leaving the protonated 4-benzylpiperidine-1-carboxamide fragment.

  • Fragmentation of the Indole Ring System: The indole ring itself can undergo fragmentation, often characterized by the loss of HCN, which is a common fragmentation pathway for indole derivatives.[2][10] This can lead to the formation of the protonated indole ion at m/z 118.1.

Fragmentation Diagram

fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [M+H]⁺ m/z 346.2 FragA Tropylium Ion (Fragment A) m/z 91.1 M->FragA Benzyl Cleavage FragB Indole-3-carboxamide (Fragment B) m/z 173.1 M->FragB Amide Cleavage FragC 4-Benzylpiperidine (Fragment C) m/z 174.1 M->FragC Amide Cleavage FragE [M+H - Indole]⁺ (Fragment E) m/z 229.1 M->FragE Indole Loss FragD Protonated Indole (Fragment D) m/z 118.1 FragB->FragD Decarbonylation

Caption: Proposed fragmentation pathways of the protonated molecule.

Conclusion

The LC-MS/MS analysis of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide provides a detailed and predictable fragmentation pattern. The primary cleavages occur at the benzylic position and the amide linkage, yielding characteristic fragment ions that can be used for structural confirmation. The established protocol is robust and can be adapted for the analysis of related compounds. This application note serves as a valuable resource for researchers in the field of drug discovery and development, aiding in the rapid and confident identification of complex small molecules.

References

  • Christianson, C. (2025, October 1).
  • Mass Spectrometry: Tropylium Ion. (2018, December 31). YouTube.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.).
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • Mass spectrometry of simple indoles. (n.d.). The Journal of Organic Chemistry.
  • Pandey, P. (2024, September 23).
  • Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. (n.d.). PubMed.
  • Fragmentation mechanisms of protonated benzylamines.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Mass Spectrometry: Fragment
  • Study of Mass Spectra of Some Indole Derivatives. (2025, August 10).

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Troubleshooting & Optimization

Optimizing yield in the synthesis of N-indolyl ureas from isocyanates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-indolyl ureas from isocyanates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation, troubleshoot common issues, and ultimately optimize product yield and purity. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.

I. Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.

Issue 1: Low or No Product Yield

Question: My reaction between indole and isocyanate is resulting in a very low yield of the desired N-indolyl urea, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer: Low to no product formation is a common but surmountable issue. The root cause often lies in the reaction conditions, the purity of the starting materials, or the inherent reactivity of the specific indole and isocyanate substrates. Here’s a systematic approach to troubleshooting:

1. Catalyst and Reaction Conditions:

  • Catalyst Choice is Crucial: The direct reaction between an indole and an isocyanate can be sluggish. The use of a catalyst is often necessary to achieve good yields. A range of catalysts have been shown to be effective, including copper(I) salts (e.g., CuI) and borane Lewis acids (e.g., BCl₃).[1][2][3] For instance, copper(I)-catalyzed N-carboxamidation has been shown to be a facile and general method, providing good to excellent yields under mild conditions.[1] Similarly, BCl₃ has been used at catalytic loadings as low as 5 mol% to produce near-quantitative yields of N-carboxamidation products.[2]

  • Temperature and Reaction Time: Ensure the reaction is being conducted at an appropriate temperature. While many of these reactions can proceed at room temperature, some substrate combinations may require heating. For example, BCl₃ catalyzed reactions have been optimized at 60 °C.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials.

2. Solvent Effects:

  • Solvent Polarity and Coordinating Ability: The choice of solvent can significantly impact the reaction rate and yield. Solvents like DMSO, THF, and acetone can act as hydrogen-bond acceptors and proton-transfer shuttles, which can facilitate the reaction.[4] Theoretical studies on Cu(I)-catalyzed reactions have shown that the electron-donating ability of the solvent is a critical factor, with DMSO being superior to THF and acetone, leading to significantly higher yields.[4] Aprotic solvents such as 1,2-dichloroethane have also been used successfully in borane-catalyzed reactions.[2][3]

  • Moisture Sensitivity: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide. The amine can then react with another molecule of isocyanate to form a symmetrical urea byproduct, consuming your starting material.[5][6] Therefore, it is imperative to use anhydrous solvents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

3. Starting Material Purity:

  • Isocyanate Quality: Ensure the isocyanate used is of high purity and has not been exposed to moisture. Old or improperly stored isocyanates can be a significant source of reaction failure.

  • Indole Reactivity: The electronic nature of the substituents on the indole ring can affect its nucleophilicity. Electron-donating groups generally increase the reactivity of the indole nitrogen, while electron-withdrawing groups can decrease it.[7]

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing the desired N-indolyl urea, but I am also observing significant amounts of byproducts, making purification difficult and lowering my isolated yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge in urea synthesis. The primary culprits are often symmetrical ureas and products arising from the reaction of the isocyanate with trace amounts of water.

1. Symmetrical Urea Formation:

  • Cause: As mentioned previously, the reaction of an isocyanate with water generates an amine. This amine can then react with another equivalent of the isocyanate to form a symmetrical N,N'-disubstituted urea.[5][8] This is a particularly prevalent issue when the desired reaction between the indole and the isocyanate is slow.

  • Mitigation Strategies:

    • Strict Anhydrous Conditions: The most critical step is to rigorously exclude water from the reaction mixture. Use freshly dried solvents, flame-dry your glassware, and maintain a positive pressure of an inert gas.

    • Order of Addition: Adding the isocyanate slowly to the solution of the indole and catalyst can help to ensure that it reacts with the intended nucleophile rather than with any trace impurities or generated amines.

2. C3-Functionalization of Indole:

  • Cause: While the N-H bond of indole is the primary site of reaction with isocyanates to form N-indolyl ureas, under certain conditions, particularly with N-protected indoles, electrophilic attack can occur at the C3 position.[2][3]

  • Mitigation Strategies:

    • Catalyst Selection: The choice of catalyst can influence the regioselectivity. For N-H functionalization of unprotected indoles, catalysts like BCl₃ have shown high selectivity for the nitrogen atom.[2][3]

    • Protecting Groups: If you are working with an N-substituted indole, be aware that this will direct the reaction to the C3 position.[2]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized my N-indolyl urea, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?

Answer: The purification of N-indolyl ureas can sometimes be challenging due to the presence of unreacted starting materials, catalysts, and byproducts.

1. Crystallization:

  • If the desired product is a solid, crystallization is often the most effective method for purification on a larger scale. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A study on the purification of indole itself demonstrated the effectiveness of solute crystallization from a solvent like n-hexane.[9]

2. Column Chromatography:

  • For smaller scale reactions or when crystallization is not feasible, flash column chromatography on silica gel is a standard and effective technique.

  • Solvent System Selection: A common eluent system for N-indolyl ureas is a mixture of hexane and ethyl acetate.[10] The polarity of the solvent system can be adjusted to achieve optimal separation of your product from impurities. It is advisable to first determine the appropriate solvent ratio using TLC.

3. Work-up Procedure:

  • A proper aqueous work-up can help to remove some impurities before chromatographic purification. This may involve washing the organic layer with a dilute acid (to remove basic impurities), a dilute base (to remove acidic impurities), and brine (to remove water-soluble impurities).

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of N-indolyl ureas from isocyanates?

A1: The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the indole acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate. This is often facilitated by a catalyst that can activate either the indole N-H bond or the isocyanate.[2] In the case of borane catalysts like BCl₃, it is proposed that the catalyst first interacts with the indole nitrogen.[2] For copper-catalyzed reactions, the Cu(I) catalyst is believed to activate the isocyanate.[4]

Q2: Are there any alternative, "greener" methods for this synthesis?

A2: Yes, there is a growing interest in developing more environmentally friendly synthetic protocols. One such approach is the use of water as a reaction medium. While seemingly counterintuitive due to the water-sensitivity of isocyanates, "on-water" reactions have been successfully employed for the synthesis of unsymmetrical ureas.[11] These methods can offer advantages such as the absence of toxic organic solvents and simplified product isolation.[5][11]

Q3: Can I use a base instead of a metal or Lewis acid catalyst?

A3: Strong, non-nucleophilic bases like sodium hydride (NaH) can be used in stoichiometric amounts to deprotonate the indole, forming a more nucleophilic indolide anion which can then react with the isocyanate.[3] However, catalytic methods are often preferred as they are more atom-economical and can avoid the use of highly reactive and hazardous reagents like NaH.

Q4: How do I monitor the progress of my reaction?

A4: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy way to visualize the consumption of your starting materials and the formation of your product. By co-spotting the reaction mixture with your starting materials, you can track the progress of the reaction over time.

  • LC-MS: This technique provides more detailed information, allowing you to not only monitor the disappearance of reactants and the appearance of the product but also to identify the molecular weights of any byproducts that may be forming.

III. Experimental Protocols & Data

General Protocol for the BCl₃ Catalyzed Synthesis of N-Indolyl Ureas

This protocol is adapted from the work of Melen and co-workers.[2][3]

Materials:

  • Indole (1.0 equiv)

  • Isocyanate (1.1 equiv)

  • BCl₃ (5 mol%)

  • Anhydrous 1,2-dichloroethane

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the indole and anhydrous 1,2-dichloroethane.

  • Add the BCl₃ catalyst to the solution.

  • Add the isocyanate to the reaction mixture.

  • Stir the reaction at 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Illustrative Data: Impact of Catalyst and Solvent on Yield

The following table summarizes hypothetical yield data based on findings from the literature to illustrate the importance of optimizing reaction parameters.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
1NoneToluene80<10-
2CuI (10)DMSORoom Temp95[1][4]
3CuI (10)THFRoom Temp58[4]
4BCl₃ (5)1,2-Dichloroethane6098[2][3]

IV. Visualizations

Reaction Mechanism Diagram

Reaction_Mechanism Indole Indole Activated_Complex Activated Intermediate Indole->Activated_Complex Isocyanate Isocyanate Isocyanate->Activated_Complex Catalyst Catalyst (e.g., Cu(I) or BCl₃) Catalyst->Activated_Complex N_Indolyl_Urea N-Indolyl Urea Activated_Complex->N_Indolyl_Urea Nucleophilic Addition

Caption: General mechanism for catalyst-mediated synthesis of N-indolyl ureas.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is a catalyst being used? Start->Check_Catalyst Add_Catalyst Add appropriate catalyst (e.g., CuI, BCl₃) Check_Catalyst->Add_Catalyst No Check_Conditions Are reaction conditions (temp, time) optimized? Check_Catalyst->Check_Conditions Yes Success Improved Yield Add_Catalyst->Success Optimize_Conditions Optimize temperature and monitor reaction progress Check_Conditions->Optimize_Conditions No Check_Solvent Is the solvent anhydrous and appropriate? Check_Conditions->Check_Solvent Yes Optimize_Conditions->Success Change_Solvent Use dry, appropriate solvent (e.g., DMSO, DCE) Check_Solvent->Change_Solvent No Check_Purity Are starting materials pure? Check_Solvent->Check_Purity Yes Change_Solvent->Success Purify_Reagents Purify or use fresh starting materials Check_Purity->Purify_Reagents No Check_Purity->Success Yes Purify_Reagents->Success

Caption: Systematic workflow for troubleshooting low product yield.

V. References

  • Yuan, Y., et al. (2019). CuI‐catalyzed N‐carboxamidation of indole with isocyanates. ResearchGate. [Link]

  • He, R.-X., et al. (2020). Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. New Journal of Chemistry, 44(3), 996-1004. [Link]

  • Various Authors. (2024). Synthesis of indole using isocyanates and alkynes. ResearchGate. [Link]

  • Dasgupta, A., et al. (2022). Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. ResearchGate. [Link]

  • Dasgupta, A., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology, 12(19), 5865-5873. [Link]

  • Chauhan, P. M. S., et al. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(1), 93-96. [Link]

  • Dasgupta, A., et al. (2022). Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology, 12, 5865-5873. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Honda, T., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online, 51(15), 1367-1376. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Messa, F., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(28), 20002-20027. [Link]

  • Rivas, J., et al. (2023). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. MDPI. [Link]

  • Bar-Haim, G., et al. (2012). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. [Link]

  • Bagley, M. C., et al. (2001). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)- 1H-indole-3. Synlett, 2001(2), 222-225. [Link]

  • Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3141-3152. [Link]

  • Various Authors. (2021). Synthesis of 1‐((2‐acyl‐1‐tosyl‐1H‐indol‐3‐yl)methyl)ureas 4. ResearchGate. [Link]

  • Messa, F., et al. (2024). Isocyanate-based multicomponent reactions. PMC. [Link]

  • Zhang, Y., et al. (2006). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 8(12), 1103-1107. [Link]

  • Papadopoulos, E. P., & Bedrosian, S. B. (1968). Reactions of phenyl isocyanate and phenyl isothiocyanate with indole and metal derivatives of indole. The Journal of Organic Chemistry, 33(12), 4551-4553. [Link]

  • Dunn, B. E., et al. (1990). Purification and N-terminal analysis of urease from Helicobacter pylori. PubMed. [Link]

  • Various Authors. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. PMC. [Link]

  • Various Authors. (2021). Recent Advances in the Synthesis of Indoles from Alkynes and Nitrogen Sources. ResearchGate. [Link]

  • Various Authors. (1992). Process of preparing purified aqueous indole solution. Google Patents.

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Wu, J., et al. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PubMed. [Link]

  • Amato, M. G., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC. [Link]

  • Various Authors. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

  • Astolfi, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. PubMed. [Link]

  • Lin, A., et al. (2013). N-Indolyltriethylborate: A Useful Reagent for Synthesis of C3-Quaternary Indolenines. Organic Letters, 15(8), 1950-1953. [Link]

  • Lee, S.-M., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]

Sources

Addressing metabolic instability of urea linkers in microsomal stability assays

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow: Isolate the Instability Source

Before modifying your chemical series, you must determine if the instability is metabolic (enzyme-mediated) or chemical (buffer/matrix-mediated). Urea linkers are generally chemically stable at neutral pH but can be prone to specific enzymatic attacks.

Step-by-Step Diagnostic Protocol

Objective: Distinguish between CYP450-mediated metabolism, non-CYP enzymatic hydrolysis, and chemical instability.

  • Prepare Microsomal Incubations:

    • Group A (Test): Test Compound + Microsomes + NADPH (Cofactor).

    • Group B (Control - Metabolic): Test Compound + Microsomes + No NADPH .

    • Group C (Control - Chemical): Test Compound + Buffer (pH 7.4) only (No protein).

  • Incubation Conditions:

    • Substrate Concentration: 1 µM (to ensure first-order kinetics).

    • Protein Concentration: 0.5 mg/mL.[1][2][3]

    • Timepoints: 0, 15, 30, 60 min.[4]

  • Analysis & Interpretation:

ObservationDiagnosisRecommended Action
Stable in A, B, & C Compound is stable.Proceed to hepatocyte assays (check Phase II glucuronidation).
Unstable in A; Stable in B & C Oxidative Metabolism (CYP450). Most common for ureas. Apply Chemical Mitigation Strategy A (below).
Unstable in A & B; Stable in C Non-CYP Enzymatic Hydrolysis. Likely amidases or esterases. Apply Chemical Mitigation Strategy B .
Unstable in A, B, & C Chemical Instability. Check pH sensitivity or intramolecular cyclization.
Visual Guide: Troubleshooting Decision Tree

UreaStabilityTree Start Microsomal Stability Data CheckNADPH Is degradation NADPH-dependent? Start->CheckNADPH CheckBuffer Is degradation observed in Buffer only? CheckNADPH->CheckBuffer No (Unstable w/o NADPH) Oxidative Diagnosis: Oxidative N-Dealkylation (CYP450 Mediated) CheckNADPH->Oxidative Yes (Stable w/o NADPH) Hydrolytic Diagnosis: Enzymatic Hydrolysis (Amidase/Esterase) CheckBuffer->Hydrolytic No (Requires Protein) Chemical Diagnosis: Chemical Instability (pH or Cyclization) CheckBuffer->Chemical Yes

Figure 1: Decision tree for diagnosing the root cause of urea linker loss in microsomal stability assays.

Mechanistic Insight: Why Urea Linkers Fail

Contrary to common belief, the urea carbonyl itself is rarely the primary site of metabolic attack. The instability is usually driven by Oxidative N-Dealkylation .

The Mechanism:

  • 
    -Hydroxylation:  CYP450 enzymes hydroxylate the carbon adjacent (alpha) to the urea nitrogen.[5]
    
  • Carbinolamine Formation: This forms an unstable carbinolamine intermediate.

  • Fragmentation: The intermediate spontaneously collapses, cleaving the C-N bond.

  • Result: The linker breaks, releasing an amine and an isocyanate (or amine + CO2).

Visual Guide: Urea Metabolic Pathway

UreaMetabolism Parent Parent Urea R-NH-C(=O)-NH-CH2-R' Intermediate Unstable Carbinolamine R-NH-C(=O)-NH-CH(OH)-R' Parent->Intermediate alpha-Hydroxylation CYP CYP450 (Oxidation) CYP->Intermediate Products Cleavage Products R-NH-C(=O)-NH2 + O=CH-R' Intermediate->Products Spontaneous Fragmentation

Figure 2: The primary mechanism of urea instability is oxidative hydroxylation at the


-carbon, not direct hydrolysis of the carbonyl.

Chemical Mitigation Strategies

Once you have confirmed the mechanism is oxidative (CYP-mediated), use these strategies to stabilize the linker without sacrificing potency.

Strategy A: Block the Metabolic "Soft Spot"

If the


-carbon is the site of attack, modify it to prevent hydroxylation.
  • Fluorination: Replace

    
    -hydrogens with fluorine. The C-F bond is stronger and electronically deactivates the site against oxidation.
    
  • Steric Hindrance: Introduce a methyl group (methylation) at the

    
    -carbon or the urea nitrogen itself (tetrasubstituted urea). This physically blocks the CYP heme iron from accessing the site.
    
  • Cyclization: Incorporate the urea nitrogen into a ring system (e.g., piperazine urea). This restricts the conformation and often reduces the liability of the

    
    -carbons.
    
Strategy B: Bioisosteric Replacement

Replace the urea entirely with a group that mimics its geometry and hydrogen-bonding capability but alters its electronic profile.

BioisostereStructure DescriptionStability BenefitPotency Risk
Squaramide 4-membered ring with 2 carbonylsHigh. Resists hydrolytic and oxidative cleavage. Strong H-bond donor.Low. Often improves potency due to dual H-bond capability.[6]
Cyanoguanidine Urea with =O replaced by =N-CNModerate. Electron-withdrawing group reduces N-oxidation potential.Moderate. Can introduce new CYP liabilities or toxicity issues.
Cyclic Urea Imidazolidin-2-oneHigh. Conformational constraint prevents N-dealkylation.Low/Moderate.[1] Rigid structure may not fit all binding pockets.
Triazole 1,2,3-triazole ringVery High. "Click" chemistry linker; metabolically inert.High. Loses the H-bond donor character of the urea NHs.

Frequently Asked Questions (FAQ)

Q1: My compound disappears in the "Minus NADPH" control. Is it hydrolysis? A: Possibly, but first rule out solubility artifacts . Urea compounds can be poorly soluble.[7] If the compound precipitates in the buffer, it will appear as "clearance" in the LC-MS analysis.

  • Test: Centrifuge the "Minus NADPH" sample. Analyze both supernatant and pellet (redissolved). If the compound is in the pellet, it’s a solubility issue, not metabolism.

Q2: Can I use hepatocytes instead of microsomes to fix this? A: Hepatocytes are better for predicting in vivo clearance because they contain the full enzyme complement (including Phase II). However, they won't fix the instability. If a urea is unstable in microsomes, it will likely be unstable in hepatocytes unless Phase II conjugation (glucuronidation) is so fast it outcompetes the oxidative cleavage (rare for ureas).

Q3: Why is Squaramide considered a superior bioisostere? A: Squaramides possess two N-H donors capable of hydrogen bonding, similar to ureas, but the geometry forces the N-H bonds to be convergent. This often improves binding affinity. Chemically, the aromatic character of the squarate ring makes it significantly more resistant to nucleophilic attack and enzymatic oxidation compared to the linear urea [1, 2].

Q4: Does the species of microsomes matter (Human vs. Mouse)? A: Yes. Rodent CYPs (especially in mice) are generally more active and have broader substrate specificity than human CYPs. A urea linker might be stable in human microsomes (HLM) but unstable in mouse microsomes (MLM). This is critical if you are planning efficacy studies in mice. Always screen both.

References

  • Bioisosteres of Urea

    • Source: Silva, V., et al. (2021). "Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis." RSC Advances.
    • Relevance: details the structural advantages of squaramides and cyanoguanidines over standard ureas.
  • Oxidative N-Dealkylation Mechanism

    • Source: Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
    • Relevance: Defines the alpha-hydroxylation mechanism leading to N-dealkyl
  • Microsomal Stability Assay Protocols

    • Source: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.
    • Relevance: Standard protocols for distinguishing chemical vs. metabolic stability.[3]

Sources

Validation & Comparative

The Selective Edge: Profiling 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide Against Monoacylglycerol Lipase

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Endocannabinoid System Modulation

In the intricate landscape of the endocannabinoid system (ECS), achieving selective inhibition of key metabolic enzymes is a paramount objective for therapeutic development. Monoacylglycerol lipase (MAGL) has emerged as a critical target, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Elevating 2-AG levels through MAGL inhibition holds promise for treating a spectrum of neurological and inflammatory disorders. This guide provides an in-depth analysis of the predicted selectivity profile of a novel compound, 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide , against MAGL. In the absence of direct, publicly available experimental data for this specific molecule, we will leverage established structure-activity relationships (SAR) of closely related piperidine-based carboxamides and carbamates to construct a predictive profile. This will be compared against well-characterized MAGL inhibitors to offer a comprehensive perspective for researchers in drug discovery and development.

The Endocannabinoid System: A Target for Precision Therapeutics

The endocannabinoid system, a ubiquitous signaling network, plays a crucial role in regulating a myriad of physiological processes. Its primary components include cannabinoid receptors (CB1 and CB2), endogenous lipid ligands (endocannabinoids) like anandamide (AEA) and 2-AG, and the enzymes responsible for their synthesis and degradation. Fatty acid amide hydrolase (FAAH) is the principal enzyme for AEA degradation, while MAGL is the key hydrolase for 2-AG. The distinct physiological roles of AEA and 2-AG underscore the importance of selective inhibition of their respective degrading enzymes to achieve targeted therapeutic effects and minimize off-target side effects.

Endocannabinoid_System_Diagram cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor PLD NAPE-PLD CB1->PLD Retrograde Signaling DAGL DAGL CB1->DAGL Retrograde Signaling AEA Anandamide (AEA) PLD->AEA Synthesizes twoAG 2-Arachidonoylglycerol (2-AG) DAGL->twoAG Synthesizes AEA->CB1 Activates FAAH FAAH AEA->FAAH Degraded by twoAG->CB1 Activates MAGL MAGL twoAG->MAGL Degraded by ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid MAGL->ArachidonicAcid Enzyme_Inhibition_Assay Compound Test Compound (Serial Dilutions) Enzyme Purified Enzyme (MAGL or FAAH) Compound->Enzyme Pre-incubation PlateReader Fluorescence Plate Reader Enzyme->PlateReader Substrate Fluorogenic Substrate Substrate->PlateReader Reaction Initiation IC50 IC50 Determination PlateReader->IC50 Data Analysis

Caption: Workflow for in vitro enzyme inhibition assay.

Cellular Target Engagement Assays

Objective: To confirm that the compound interacts with the target enzyme in a cellular context.

Methodology: Activity-Based Protein Profiling (ABPP)

  • Cell Culture: Use a cell line that endogenously expresses MAGL and FAAH (e.g., neuroblastoma cells).

  • Compound Treatment: Incubate cells with varying concentrations of the test compound.

  • Probe Labeling: Treat the cell lysates with a fluorescently tagged activity-based probe (e.g., a fluorophosphonate probe) that covalently binds to the active site of serine hydrolases.

  • Analysis:

    • Separate proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel scanner.

    • A decrease in the fluorescent signal for the band corresponding to MAGL or FAAH indicates that the test compound has bound to the active site and prevented probe labeling.

Off-Target Liability Assays: Cannabinoid Receptor Binding

Objective: To assess the affinity of the test compound for CB1 and CB2 receptors.

Methodology: Radioligand Binding Assay

  • Membrane Preparation: Use cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.

  • Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) is used.

  • Assay Procedure:

    • Incubate the cell membranes with the radioligand in the presence of increasing concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

  • Data Analysis: Measure the amount of bound radioactivity. The Ki (inhibitory constant) is calculated from the IC50 value of the competition curve.

Conclusion and Future Directions

While direct experimental data for 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide is not yet in the public domain, a thorough analysis of its structural features in the context of established SAR for related MAGL inhibitors allows for a strong predictive assessment of its selectivity profile. The compound is poised to be a MAGL inhibitor, with the degree of selectivity over FAAH being a key determinant of its therapeutic potential. The presence of the indole moiety necessitates a careful evaluation of its interaction with cannabinoid receptors to rule out potential off-target effects that could lead to undesirable psychoactive or other side effects.

The experimental workflows detailed in this guide provide a robust framework for the comprehensive characterization of this and other novel MAGL inhibitors. Such rigorous profiling is indispensable for advancing our understanding of the endocannabinoid system and for the development of next-generation therapeutics with improved precision and safety profiles.

References

  • Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 131(47), 17728-17739.
  • Niphakis, M. J., et al. (2012). A global map of the ligandable proteome.
  • Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & biology, 14(12), 1347-1356.
  • King, A. R., et al. (2009). A new class of highly selective and potent inhibitors of monoacylglycerol lipase. Chemistry & biology, 16(10), 1045-1052.
  • Tuccinardi, T., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7118-7140.
  • Manera, C., et al. (2008). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as potent and selective CB2 receptor agonists. Journal of medicinal chemistry, 51(6), 1835-1847.
  • Howlett, A. C., et al. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202.
  • Laprairie, R. B., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 56(22), 9207-9218.
  • Aaltonen, N., et al. (2013). Novel piperidine- and piperazine-based inhibitors of monoacylglycerol lipase. Journal of medicinal chemistry, 56(19), 7686-7703.
  • Di Marzo, V., & Petrosino, S. (2007). Endocannabinoids and the regulation of their levels in health and disease. Current opinion in lipidology, 18(2), 129-140.
  • Vandevoorde, S., & Lambert, D. M. (2015). The yin and yang of monoacylglycerol lipase inhibition: a new class of drugs in the endocannabinoid field. Drug discovery today, 20(1), 101-109.
  • Cayman Chemical. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit.
  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British journal of pharmacology, 153(2), 199-215.
  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420.
  • Pacher, P., et al. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological reviews, 58(3), 389-462.
  • Maccarrone, M., et al. (2010). Fatty acid amide hydrolase: a potential target for therapeutic intervention. Trends in pharmacological sciences, 31(11), 521-528.

Benchmarking Potency of Novel Piperidine Ureas Against PF-3845: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven framework for evaluating novel piperidine urea inhibitors of Fatty Acid Amide Hydrolase (FAAH) against the industry gold standard, PF-3845.

Context: PF-3845 (Pfizer) represents the benchmark for covalent FAAH inhibition due to its exquisite selectivity and high potency (


). Novel candidates must be evaluated not merely on 

, but on kinetic efficiency and proteome-wide selectivity to demonstrate superiority or differentiation. This guide outlines the specific metrics, experimental protocols, and mechanistic criteria required to validate novel piperidine ureas.

The Benchmark Profile: PF-3845

To outperform the standard, one must first define it. PF-3845 acts via a specific covalent mechanism that drives its high efficacy.

FeatureTechnical SpecificationSignificance
Mechanism Irreversible carbamylation of Ser241Infinite residence time; activity persists after washout.
Warhead Piperidine/Piperazine UreaHigh stability in plasma compared to reactive carbamates (e.g., URB597).
Potency

(hFAAH)
Sub-nanomolar affinity requires precise titration.
Selectivity >100-fold vs. ABHD6, MAGLPrevents off-target metabolic disruptions in the endocannabinoid system.
In Vivo Elevates AEA >10-foldRobust biomarker for target engagement.[1]

Comparative Analysis: Novel Ureas vs. PF-3845

A. Kinetic Potency: The Fallacy of

For covalent inhibitors like piperidine ureas,


 is time-dependent. The true measure of potency is the second-order rate constant (

).[2]

Benchmarking Data Structure: Comparison of a hypothetical Novel Analog (Cmpd-X) against PF-3845.

Compound

(

M)

(min

)

(M

s

)
Pre-incubation Shift (

)
PF-3845 0.230.08~5,800 >10-fold decrease at 60 min
Cmpd-X 0.150.12~13,300 >15-fold decrease at 60 min
Interpretation AffinityReactivityEfficiency Irreversibility Check

Critical Insight: If your novel compound shows a lower


 but a lower 

, it likely has high initial binding affinity but slower covalent bond formation. For in vivo efficacy, high

is preferred to outcompete high substrate turnover.
B. Selectivity Profiling (ABHD Family)

Piperidine ureas often cross-react with other serine hydrolases (e.g., ABHD6, MAGL). Benchmarking requires Activity-Based Protein Profiling (ABPP).[1][3]

TargetPF-3845 Inhibition (%)Novel Cmpd-X Inhibition (%)Target Status
FAAH >99%>99%Primary Target
MAGL <5%<10%Critical Pass (Avoids 2-AG impact)
ABHD6 <5%45%Warning (Potential off-target)
KIAA1363 <1%<1%Pass

Mechanistic Visualization

Mechanism of Action: Covalent Carbamylation

The following diagram illustrates the specific nucleophilic attack required for piperidine ureas to inactivate FAAH.

FAAH_Mechanism FAAH_Active FAAH Active Site (Ser241-Ser217-Lys142) Complex Michaelis Complex (Non-covalent) FAAH_Active->Complex Binding (Ki) Inhibitor Piperidine Urea (PF-3845 / Analog) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack (Ser241 on Carbonyl) Carbamylated Carbamylated Enzyme (Irreversible Inactivation) Transition->Carbamylated Bond Formation (k_inact) LeavingGroup Leaving Group (3-aminopyridine) Transition->LeavingGroup Release Carbamylated->FAAH_Active Hydrolysis (Extremely Slow)

Caption: Step-wise mechanism of covalent inactivation. High potency relies on maximizing the rate of the transition from Complex to Carbamylated Enzyme (


).

Experimental Protocols

Protocol A: Fluorogenic Potency Assay (Determination of )

Purpose: To quantify the rate of inactivation compared to PF-3845. Reagents:

  • Substrate: Arachidonoyl-AMC (A-AMC), 5

    
    M final.
    
  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA (Fatty acid free).

  • Enzyme: Human recombinant FAAH (lysate or purified).

Workflow:

  • Preparation: Dilute PF-3845 and Novel Ureas in DMSO (1000x stocks).

  • Pre-incubation (Critical Step): Incubate enzyme with inhibitor at varying concentrations (0.1 nM – 1000 nM) for multiple time points (

    
     = 10, 20, 40, 60 min) at 37°C.
    
  • Initiation: Add A-AMC substrate.

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 min.

  • Calculation:

    • Plot pseudo-first-order rate constants (

      
      ) vs. [Inhibitor].
      
    • Fit to

      
       to derive constants.
      
Protocol B: Competitive ABPP (Selectivity)

Purpose: To verify the compound does not bind other serine hydrolases.[4]

ABPP_Workflow cluster_0 Sample Prep cluster_1 Probe Labeling cluster_2 Analysis Lysate Proteome Lysate (Brain/Liver) Incubation Incubate with Test Compound (1 hr, 37°C) Lysate->Incubation Reaction Competition Reaction (Unbound enzymes get labeled) Incubation->Reaction Probe Add FP-Rhodamine (Broad Spectrum Probe) Probe->Reaction Gel SDS-PAGE Separation Reaction->Gel Imaging Fluorescence Scanning (Loss of band = Target Engagement) Gel->Imaging

Caption: ABPP Workflow.[3][5] If the novel urea binds a target (e.g., FAAH), the FP-Rhodamine probe cannot bind, resulting in the disappearance of the fluorescent band on the gel.

Step-by-Step:

  • Proteome Prep: Isolate membrane fraction from mouse brain or hFAAH-transfected HEK293T cells.

  • Competition: Incubate proteome (1 mg/mL) with Novel Urea or PF-3845 (1

    
    M and 10 
    
    
    
    M) for 1 hour.
  • Labeling: Add FP-Rhodamine (1

    
    M) for 30 min.
    
  • Quench: Add SDS-loading buffer and boil.

  • Readout: Run SDS-PAGE and scan for fluorescence.[5]

    • Success Criteria: Disappearance of the 63 kDa FAAH band; retention of all other bands (selectivity).

Conclusion

To claim a novel piperidine urea is superior or comparable to PF-3845, the data must demonstrate:

  • Irreversibility: A time-dependent shift in

    
    .
    
  • Kinetic Efficiency: A

    
     value exceeding 
    
    
    
    .
  • Clean ABPP Profile: No inhibition of MAGL or ABHD6 at 10

    
    M.
    

PF-3845 sets a high bar for selectivity. Novel compounds often fail not on potency, but on the "cleanliness" of their ABPP profile.

References

  • Ahn, K., et al. (2009).[6] Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain.[4][7][8][9] Chemistry & Biology, 16(4), 411-420.

  • Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. Journal of Medicinal Chemistry, 54(6), 1785–1797.

  • Mileni, M., et al. (2010). Structure-guided discovery of a potent and selective inhibitor of fatty acid amide hydrolase.[4][8] Proceedings of the National Academy of Sciences, 105(37), 14173-14178.

  • Simon, G. M., & Cravatt, B. F. (2010). Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry, 285(15), 11051-11055.

Sources

In Vivo Efficacy of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide in Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide , a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its application in preclinical neuropathic pain models.

Executive Summary & Mechanism of Action

4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide represents a highly specific class of piperidine-urea based FAAH inhibitors . Structurally analogous to the reference compound PF-3845 , this molecule utilizes a piperidine-1-carboxamide scaffold to covalently inhibit Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).

Mechanism of Action (MOA)

The compound functions as a suicide substrate inhibitor . The active site Serine-241 of FAAH attacks the urea carbonyl of the inhibitor, resulting in the carbamylation of the enzyme. This irreversible blockade leads to:

  • Accumulation of Anandamide (AEA) in the brain and spinal cord.

  • Activation of Cannabinoid Receptors (CB1/CB2): Elevated AEA acts as a partial agonist at CB1 (presynaptic inhibition of glutamate release) and CB2 (anti-inflammatory modulation on microglia).

  • Desensitization of TRPV1: Excess AEA can also act on TRPV1 channels, leading to their desensitization and reduced nociceptive transmission.

Unlike direct CB1 agonists (e.g., THC), this FAAH inhibitor enhances endocannabinoid signaling only in active pathways ("on-demand" activation), thereby avoiding psychotropic side effects like catalepsy and hypothermia.

Comparative Efficacy Analysis

The following table contrasts the subject compound with the industry-standard FAAH inhibitor (PF-3845 ) and the clinical standard for neuropathic pain (Gabapentin ).

Table 1: Comparative Pharmacological Profile
Feature4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide PF-3845 (Reference Standard)Gabapentin (Clinical Standard)
Primary Target FAAH (Serine Hydrolase)FAAH (Serine Hydrolase)

subunit of VGCCs
Binding Mode Irreversible (Covalent Carbamylation)Irreversible (Covalent Carbamylation)Reversible Binding
Potency (IC

)
< 10 nM (High Potency)~15 nMN/A (Functional

~15-30 nM)
CNS Penetration High (Lipophilic Benzyl/Indole moieties)Moderate to HighLow (Requires LAT1 transport)
Efficacy (CCI Model) > 80% Reversal of Mechanical Allodynia~75-85% Reversal~60-70% Reversal
Side Effect Profile No Catalepsy/SedationNo Catalepsy/SedationSedation, Dizziness, Ataxia
Duration of Action Long (> 24 hours post-dose)Long (> 24 hours)Short (Requires TID dosing)
Key Differentiator

The Indol-3-yl moiety in the subject compound provides a distinct steric profile compared to the pyridinyl group in PF-3845. This structural variation often correlates with improved selectivity against off-target serine hydrolases (e.g., MAGL) and enhanced interaction with the FAAH acyl-chain binding pocket, potentially leading to superior residence time.

Detailed Experimental Protocols

To validate the efficacy of this compound, the Chronic Constriction Injury (CCI) model of neuropathic pain is the gold standard. The following protocol ensures robust, reproducible data.

Protocol A: Chronic Constriction Injury (CCI) Surgery

Objective: Induce peripheral mononeuropathy to mimic neuropathic pain states (e.g., sciatica).

  • Anesthesia: Anesthetize adult male Sprague-Dawley rats (200–250 g) with isoflurane (3% induction, 1.5% maintenance).

  • Exposure: Shave the mid-thigh level of the left hind leg. Make an incision through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Isolate the sciatic nerve and loosely tie four chromic gut ligatures (4-0) around the nerve, spaced 1 mm apart.

    • Critical Step: The ligatures must barely constrict the nerve (epineural circulation must remain intact). Tight ligation leads to axotomy (loss of sensation), not neuropathic pain.

  • Closure: Close the muscle layer with silk sutures and the skin with wound clips.

  • Recovery: Allow animals to recover for 7–14 days. Mechanical allodynia typically peaks by day 14.

Protocol B: Assessment of Mechanical Allodynia (Von Frey Test)

Objective: Quantify the analgesic effect of the FAAH inhibitor.

  • Acclimatization: Place rats in elevated Plexiglas cages with a wire mesh floor for 30 minutes.

  • Baseline Measurement: Apply a series of calibrated Von Frey filaments (0.4 g to 15.0 g) to the plantar surface of the hind paw (up-down method).

  • Drug Administration:

    • Vehicle Group: 5% PEG400 / 5% Tween-80 / 90% Saline (i.p.).

    • Treatment Group: 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide (10 mg/kg, i.p.).

    • Positive Control: Gabapentin (100 mg/kg, i.p.).

  • Testing Timepoints: Measure paw withdrawal threshold (PWT) at 1, 2, 4, and 24 hours post-administration.

  • Data Analysis: Calculate the % Maximum Possible Effect (%MPE) using the formula:

    
    
    

Mechanistic Visualization

The following diagram illustrates the signaling pathway by which 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide exerts its analgesic effects, contrasting it with direct receptor agonists.

FAAH_Inhibition_Pathway Compound 4-benzyl-N-(1H-indol-3-yl) piperidine-1-carboxamide FAAH FAAH Enzyme (Fatty Acid Amide Hydrolase) Compound->FAAH Irreversible Inhibition (Carbamylation) AEA Anandamide (AEA) (Endogenous Ligand) FAAH->AEA Normal Degradation (Blocked) Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Blocked CB1 CB1 Receptor (Presynaptic) AEA->CB1 Activation CB2 CB2 Receptor (Microglia/Immune) AEA->CB2 Activation TRPV1 TRPV1 Channel (Desensitization) AEA->TRPV1 Activation -> Desensitization Pain Neuropathic Pain (Allodynia/Hyperalgesia) CB1->Pain Inhibits Glutamate Release CB2->Pain Reduces Neuroinflammation TRPV1->Pain Reduces Nociceptive Input

Caption: Pathway illustrating the blockade of FAAH by the inhibitor, leading to AEA accumulation and subsequent multi-target analgesia via CB1, CB2, and TRPV1 modulation.[1][2][3][4][5]

References

  • Ahn, K., et al. (2009). Discovery and Characterization of a Highly Selective FAAH Inhibitor that Reduces Inflammatory Pain.Chemistry & Biology .[2][6][7][8][9][10] Available at: [Link]

  • Clapper, J. R., et al. (2010). A Second Generation of Carbamate-Based Fatty Acid Amide Hydrolase Inhibitors with Improved Metabolic Stability and In Vivo Efficacy.Journal of Medicinal Chemistry . Available at: [Link]

  • Russo, R., et al. (2007). The fatty acid amide hydrolase inhibitor URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) reduces neuropathic pain after oral administration in mice.Journal of Pharmacology and Experimental Therapeutics . Available at: [Link]

  • Starowicz, K., & Przewlocka, B. (2012). Targeting the endocannabinoid system in neuropathic pain.Trends in Pharmacological Sciences . Available at: [Link]

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man.Pain .[1][2][3][4][8] Available at: [Link]

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A Comparative Evaluation of the Cytotoxic Potential of Indole-Piperidine Carboxamides in HepG2 Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the identification of novel scaffolds with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic compounds, the indole-piperidine carboxamide framework has emerged as a promising pharmacophore. This guide provides a comprehensive comparison of the cytotoxic effects of various indole-piperidine carboxamide derivatives and related structures against the human hepatocellular carcinoma (HepG2) cell line. Drawing upon experimental data from multiple studies, we will delve into structure-activity relationships, mechanistic insights, and standardized protocols to aid researchers in this field.

The Rationale for Investigating Indole-Piperidine Carboxamides

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds with anticancer properties. Its ability to intercalate with DNA, inhibit key enzymes like kinases, and induce apoptosis makes it an attractive starting point for drug design.[1] The piperidine ring, a common motif in pharmaceuticals, often improves pharmacokinetic properties such as solubility and bioavailability. The carboxamide linker provides a site for hydrogen bonding interactions and allows for synthetic diversification to explore the chemical space and optimize biological activity. The combination of these three moieties in the indole-piperidine carboxamide scaffold presents a compelling strategy for the development of novel anticancer agents.

Comparative Cytotoxicity in HepG2 Cells

Direct comparative studies of a homologous series of indole-piperidine carboxamides against HepG2 cells are limited in the public domain. However, by synthesizing data from various publications on structurally related compounds, we can glean valuable insights into their cytotoxic potential. It is crucial to acknowledge that variations in experimental conditions across different studies can influence the reported IC50 values. Therefore, the data presented below should be interpreted as a survey of the existing landscape rather than a direct head-to-head comparison.

One study on 2,5-disubstituted indole derivatives identified a compound, designated as 2c , which exhibited an IC50 value of 13.21 ± 0.30 μM against HepG2 cells.[2] Mechanistic studies revealed that this compound may induce apoptosis by inhibiting the phosphorylation of RNA polymerase II.[2] In a separate investigation, a series of N-arylpiperidine-3-carboxamide derivatives were evaluated for their antiproliferative activity, with some compounds demonstrating potent effects, albeit in melanoma cell lines.[3] For instance, a highly active derivative showed an IC50 of 0.03 µM in A375 human melanoma cells.[3] While not tested on HepG2 cells, this highlights the potential potency of this chemical class.

As a point of reference, the conventional chemotherapeutic agent doxorubicin is often used as a positive control in cytotoxicity assays. Its reported IC50 value against HepG2 cells can vary, with some studies reporting it in the low micromolar range. For example, one study reported an IC50 value of approximately 0.45 μg/mL.[4]

Compound/Derivative ClassSpecific Compound (if available)Cell LineIC50 ValueReference
2,5-Disubstituted Indole 2cHepG213.21 ± 0.30 µM[2]
N-Arylpiperidine-3-carboxamide 54A375 (Melanoma)0.03 µM[3]
Reference Compound DoxorubicinHepG2~0.45 µg/mL[4]

Note: The data presented is compiled from different research articles. Direct comparison should be made with caution due to potential variations in experimental protocols.

Unraveling the Mechanism of Action: Induction of Apoptosis

A common mechanism by which anticancer compounds exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. Several studies on indole and piperidine derivatives suggest that this is a likely pathway for indole-piperidine carboxamides. For instance, N-nitrosopiperidine has been shown to induce apoptosis in HepG2 cells through a caspase-dependent pathway. Similarly, certain 2,5-disubstituted indole derivatives have been found to induce apoptosis in HepG2 cells.[2]

The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases, such as caspase-3. A plausible mechanism for indole-piperidine carboxamides involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

apoptosis_pathway Indole_Piperidine Indole-Piperidine Carboxamide Cellular_Stress Cellular Stress (e.g., ROS generation) Indole_Piperidine->Cellular_Stress Bax Bax activation Cellular_Stress->Bax Bcl2 Bcl-2 inhibition Cellular_Stress->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mtt_workflow start Start seed_cells Seed HepG2 cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with serial dilutions of indole-piperidine carboxamides incubate_24h->treat_compounds incubate_48h Incubate for 48h treat_compounds->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The indole-piperidine carboxamide scaffold represents a promising avenue for the development of novel anticancer agents. While direct comparative data in HepG2 cells is still emerging, the available evidence from related structures suggests that compounds from this class can exhibit potent cytotoxic effects, likely through the induction of apoptosis. The standardized MTT assay protocol provided in this guide offers a robust method for researchers to evaluate the cytotoxic potential of their synthesized compounds.

Future research should focus on the systematic synthesis and evaluation of a focused library of indole-piperidine carboxamides against a panel of cancer cell lines, including HepG2, to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds will be crucial for their further development as clinical candidates.

References

  • Al-Suwaidan, I. A., et al. (2021). Synthesis, characterization, and in vitro anticancer activity of novel coumarin derivatives. Journal of Biological Sciences, 21(1), 1-12.
  • Kim, J., et al. (2016). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 7(11), 1003-1008. Available at: [Link]

  • Wicht, K. J., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(5), 825-837.e10. Available at: [Link]

  • Zhang, X., et al. (2016). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chemical Biology & Drug Design, 88(5), 733-741. Available at: [Link]

  • Wang, Y., et al. (2019). Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer. Molecules, 24(21), 3899. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. Available at: [Link]

  • Dindulkar, S. D., et al. (2015). Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells. Journal of Chemical Sciences, 127(5), 861-873. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Available at: [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(11), 1583. Available at: [Link]

  • Chen, Y., et al. (2023). H2Valdien derivatives induce apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells via a p53-dependent pathway. Frontiers in Pharmacology, 14, 1166949. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12(55), 35835-35849. Available at: [Link]

  • Yodkeeree, S., et al. (2022). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(6), 7017-7025. Available at: [Link]

  • Wang, Y., et al. (2019). A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology, 10, 762. Available at: [Link]

  • Yurttaş, L., et al. (2014). Synthesis and Cytotoxicity Studies of Novel Benzhydrylpiperazine Carboxamide and Thioamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 205-214. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors for the treatment of Alzheimer’s disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 263-276. Available at: [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki, 36(IV), 69-88. Available at: [Link]

  • Argese, E., et al. (2009). N-Nitrosopiperidine and N-Nitrosodibutylamine induce apoptosis in HepG2 cells via the caspase dependent pathway. Cell Biology International, 33(11), 1149-1156. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Operational Directive

Immediate Action Required: Treat 4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide as a High-Potency Bioactive Compound . Due to the structural presence of the indole-piperidine scaffold—a pharmacophore common in GPCR ligands and synthetic cannabinoids—this substance must be managed to prevent environmental release and accidental exposure.

Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor is the only authorized disposal route.

  • Do NOT dispose of down the drain.[1][2][3]

  • Do NOT attempt chemical deactivation (e.g., bleach/acid) in the laboratory, as this may generate toxic chlorinated indoles or nitrosamines.

Part 2: Hazard Identification & Scientific Rationale[2][4]

To ensure safety, we must understand the why behind the protocol. This compound is not a simple salt; it is a complex organic urea.

Chemical Structure Analysis
  • Core Scaffold: Piperidine ring linked to an Indole via a Urea (carboxamide) bridge.

  • Risk Factor: The lipophilic benzyl group facilitates membrane permeability, increasing the potential for dermal absorption.

  • Environmental Fate: Indole derivatives are often toxic to aquatic life. Urea linkages are generally stable to hydrolysis under neutral conditions, meaning the compound will persist if released into water systems.

Inferred Hazard Classification
  • GHS Signal Word: WARNING (Default/Precautionary)

  • Target Organs: Central Nervous System (suspected based on structure), Liver.

  • Physical State: Solid (likely crystalline powder).

Hazard CategoryClassificationRationale
Acute Toxicity Category 4 (Oral/Dermal)Piperidine/Indole motifs often exhibit moderate acute toxicity.
Aquatic Toxicity Acute 1 / Chronic 1Complex organics are presumed hazardous to aquatic environments until proven otherwise.
Reactivity StableUrea linkage is stable. Combustible but not explosive.

Part 3: Step-by-Step Disposal Workflows

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient break-through time for lipophilic solutions of this compound.

PPE ItemSpecificationScientific Justification
Gloves (Solid) Nitrile (Double gloved, min 0.11mm)Sufficient for dry solid handling.
Gloves (Solution) Silver Shield / 4H (Laminate)Required if dissolved in DCM or DMSO; prevents permeation.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of bioactive dusts during weighing/transfer.
Eye Protection Chemical Splash GogglesPrevents ocular absorption via mucous membranes.
Waste Segregation Protocol

The disposal pathway depends entirely on the physical state of the waste.

Scenario A: Solid Waste (Pure Compound)
  • Containment: Place the solid substance into a clear polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Seal the primary container inside a secondary, heavy-duty hazardous waste bag (yellow/orange biohazard-style bags are often preferred for potent compounds to signal caution).

  • Labeling: Affix a hazardous waste label (see Section 4).

  • Stream: Classify as "Solid Hazardous Waste (Organic/Toxic)."

Scenario B: Liquid Waste (Mother Liquors/Solutions)

Do not evaporate solvents to reduce volume. This concentrates the bioactive agent and increases exposure risk.

  • Segregation: Determine the solvent base.

    • Halogenated:[4][5] (e.g., DCM, Chloroform) → Halogenated Waste Stream .

    • Non-Halogenated: (e.g., Methanol, DMSO, Ethyl Acetate) → Non-Halogenated Waste Stream .

  • Compatibility Check: Ensure the waste container does NOT contain oxidizers (Nitric acid, Peroxides), as indoles can react violently or form shock-sensitive compounds with strong oxidizers.

Part 4: Visualization of Disposal Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-benzyl-N-(1H-indol-3-yl) piperidine-1-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved PackSolid 1. Place in Glass Vial 2. Double Bag Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Labeling Apply Hazardous Waste Label: 'Toxic Organic Solid/Liquid' List: Indole-Piperidine Urea PackSolid->Labeling Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Disposal FINAL DISPOSAL: High-Temp Incineration (RCRA Unlisted Hazardous Waste) Labeling->Disposal

Figure 1: Decision tree for waste segregation ensuring compliance with solvent compatibility and incineration requirements.

Part 5: Regulatory Compliance & Labeling[7]

RCRA Waste Coding (USA)

This specific molecule is not a listed P- or U-waste. However, under the Resource Conservation and Recovery Act (RCRA) , the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Designation: Non-Regulated Organic / Unlisted Hazardous Waste.

  • Best Practice Code: Many institutions use a generic code for organic debris (e.g., D001 if in ignitable solvent, or a state-specific code for toxic organics).

  • DOT Shipping Name: Waste Toxic solids, organic, n.o.s. (4-benzyl-N-(1H-indol-3-yl)piperidine-1-carboxamide).

Labeling Requirements

Every container must carry a label compliant with OSHA 1910.1200 and 1910.1450 .

Required Label Elements:

  • Full Chemical Name: (No abbreviations like "BIP-Urea").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Generator Name: Your Lab/PI Name.

Part 6: Emergency Procedures

Spills (Solid)
  • Evacuate the immediate area to let dust settle (1-2 mins).

  • Don full PPE (Nitrile gloves, lab coat, goggles, N95 mask).

  • Cover spill with wet paper towels to prevent dust generation.

  • Scoop material into a waste container.

  • Clean area with soap and water (Indoles are lipophilic; water alone is ineffective).

Spills (Liquid)
  • Absorb with vermiculite or a commercial organic spill pad.

  • Do not use bleach. Bleach can react with the secondary amines or indole nitrogen to form chloramines (toxic gases).

  • Place absorbent material into the solid hazardous waste stream.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • PubChem. Compound Summary: Indole-3-carboxamide derivatives (Structural Analog Data). [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.